molecular formula C12H13NO4 B025723 methyl 4,6-dimethoxy-1H-indole-2-carboxylate CAS No. 105776-13-4

methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B025723
CAS No.: 105776-13-4
M. Wt: 235.24 g/mol
InChI Key: TVUJONIYWNBWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6-dimethoxy-1H-indole-2-carboxylate (CAS 105776-13-4) is a versatile chemical intermediate prized in medicinal chemistry for the synthesis of novel bioactive molecules. Its defined structure, featuring a carboxylate ester and dimethoxy-substituted indole ring, makes it a privileged scaffold for constructing compounds targeting neurodegenerative and infectious diseases. This compound serves as a critical precursor in the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease research. It is used to build dimethoxyindole-based hydrazide-hydrazones, where the indole core enables key hydrophobic and hydrogen-bonding interactions with enzyme active sites . Furthermore, the indole-2-carboxylate structure is a key pharmacophore in developing broad-spectrum antiviral agents active against RNA viruses like Coxsackievirus B3 and Influenza A . As a building block, its reactivity allows for functionalization at multiple positions, enabling extensive structure-activity relationship (SAR) studies and the exploration of new chemical space in drug discovery programs . Intended Use & Handling: This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

methyl 4,6-dimethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-7-4-9-8(11(5-7)16-2)6-10(13-9)12(14)17-3/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUJONIYWNBWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350026
Record name Methyl 4,6-dimethoxy-2-indolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105776-13-4
Record name Methyl 4,6-dimethoxy-2-indolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4,6-dimethoxy-1H-indole-2-carboxylate is a substituted indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of methoxy groups at the 4 and 6 positions significantly influences the electronic properties of the indole ring, potentially modulating its interaction with biological targets. This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, tailored for researchers, chemists, and professionals in drug development. The proposed synthesis leverages the classical Japp-Klingemann reaction followed by the Fischer indole synthesis, a reliable method for constructing indole-2-carboxylates.

Proposed Synthesis Pathway: Japp-Klingemann/Fischer Indole Synthesis

The most logical approach for the synthesis of this compound, based on established chemical principles, involves a three-step sequence starting from 3,5-dimethoxyaniline. This strategy ensures the correct placement of the methoxy groups on the benzene ring of the indole nucleus.

The overall transformation can be summarized as follows:

  • Diazotization of 3,5-dimethoxyaniline to form the corresponding diazonium salt.

  • Japp-Klingemann reaction of the diazonium salt with a β-ketoester, such as ethyl 2-methylacetoacetate, to yield an arylhydrazone intermediate.

  • Fischer Indole Synthesis through acid-catalyzed cyclization of the arylhydrazone to form the indole-2-carboxylic acid, followed by esterification to yield the final product, this compound.

Diagram of the Overall Synthesis Pathway

Synthesis_Pathway Start 3,5-Dimethoxyaniline Diazonium 3,5-Dimethoxyphenyl diazonium chloride Start->Diazonium 1. Diazotization (NaNO₂, HCl, 0-5 °C) Hydrazone Arylhydrazone Intermediate Diazonium->Hydrazone 2. Japp-Klingemann (Ethyl 2-methylacetoacetate, NaOAc, EtOH) IndoleAcid 4,6-Dimethoxy-1H-indole- 2-carboxylic acid Hydrazone->IndoleAcid 3. Fischer Indole Synthesis (Acid catalyst, heat) FinalProduct Methyl 4,6-dimethoxy- 1H-indole-2-carboxylate IndoleAcid->FinalProduct 4. Esterification (MeOH, H₂SO₄)

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and transformations. Researchers should perform initial small-scale trials to optimize conditions for the specific target molecule.

Step 1: Diazotization of 3,5-Dimethoxyaniline

This procedure describes the formation of the 3,5-dimethoxyphenyldiazonium chloride solution, which is used immediately in the subsequent Japp-Klingemann reaction.

Methodology:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,5-dimethoxyaniline (1.0 eq).

  • Add concentrated hydrochloric acid (3.0 eq) and water, and cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.05 eq) in cold water is added dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 5 °C.

  • The addition is controlled to maintain a slight excess of nitrous acid, which can be monitored using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).

  • After the addition is complete, the mixture is stirred for an additional 15-20 minutes at 0-5 °C. The resulting clear diazonium salt solution is kept cold and used directly in the next step.

Step 2: Japp-Klingemann Reaction to form the Arylhydrazone

This step involves the coupling of the freshly prepared diazonium salt with ethyl 2-methylacetoacetate to form the key arylhydrazone intermediate. The Japp-Klingemann reaction is a reliable method for synthesizing hydrazones from β-ketoesters and aryl diazonium salts.[1][2]

Methodology:

  • In a separate large beaker or flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol.

  • To this solution, add a solution of sodium acetate (3.0 eq) in water. Cool the mixture to 0-5 °C in an ice bath with stirring.

  • The cold diazonium salt solution from Step 1 is added slowly to the stirred solution of the β-ketoester over a period of 30-45 minutes. The temperature should be kept below 10 °C.

  • A yellow to orange precipitate of the arylhydrazone should form.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete reaction.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum.

  • The crude hydrazone can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Note on Potential Side Reactions: With electron-rich anilines like 3,5-dimethoxyaniline, the Japp-Klingemann reaction can sometimes favor the formation of an undesired acyl hydrazone.[3] Careful control of pH and temperature is crucial. Using a buffered system (e.g., sodium acetate) helps to maintain the optimal pH for the desired coupling.

Step 3: Fischer Indole Synthesis (Cyclization)

The Fischer indole synthesis involves the acid-catalyzed cyclization of the arylhydrazone to form the indole ring.[4][5][6] A variety of acid catalysts can be used, including Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃·OEt₂).[4][5] For methoxy-substituted hydrazones, the choice of catalyst can be critical to avoid side reactions or the formation of abnormal products.[7] A common and effective method involves using a mixture of acetic acid and sulfuric acid.

Methodology:

  • The dried arylhydrazone from Step 2 (1.0 eq) is suspended in glacial acetic acid in a round-bottomed flask equipped with a reflux condenser.

  • Concentrated sulfuric acid (e.g., 10% v/v) is added cautiously with stirring.

  • The mixture is heated to reflux (typically 80-110 °C) for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into a large volume of ice-water.

  • The precipitated solid, which is the crude 4,6-dimethoxy-1H-indole-2-carboxylic acid, is collected by filtration.

  • The solid is washed with water and then can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

Step 4: Esterification to this compound

The final step is a standard Fischer esterification to convert the carboxylic acid to the desired methyl ester.

Methodology:

  • The purified 4,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq) is suspended in anhydrous methanol in a round-bottomed flask.

  • A catalytic amount of concentrated sulfuric acid (e.g., 2-5% of the methanol volume) is added slowly.

  • The mixture is heated to reflux for 4-8 hours, with reaction progress monitored by TLC.

  • Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The final product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

While specific yield data for the target molecule is not available in the cited literature, the following table summarizes typical yields for analogous reaction steps found in the literature for the synthesis of various indole derivatives. These serve as a benchmark for what researchers might expect.

StepReactionStarting Material ExampleProduct ExampleCatalyst/ReagentsTypical Yield (%)Reference
2Japp-Klingemannp-ToluidineCorresponding arylhydrazoneNaNO₂, HCl, then β-dione, NaOAcLow (initially reported)[3]
3Fischer IndolePhenylhydrazine + Pyruvic acidIndole-2-carboxylic acidAcid catalystVariable[8][9]
3Fischer Indole(3,4-dimethoxyphenyl)hydrazine4,5-dimethoxytryptopholZnCl₂Not specified[10]
4Esterification5-nitroindole-2-carboxylic acidEthyl 5-nitroindole-2-carboxylateH₂SO₄, EtOH85%[11]
4Esterification6-bromoindole-2-carboxylic acidEthyl 6-bromoindole-2-carboxylateH₂SO₄, EtOH82%[11]

Mandatory Visualizations

Mechanism of the Japp-Klingemann Reaction

Japp_Klingemann_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Hydrolysis and Rearrangement Ketoester β-Ketoester Enolate Enolate Anion Ketoester->Enolate Base (e.g., OAc⁻) Diazonium Ar-N₂⁺ Azo Azo Intermediate Diazonium->Azo Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Hydrazone Arylhydrazone Tetrahedral->Hydrazone Decarboxylation/ Rearrangement

Caption: Key steps in the Japp-Klingemann reaction mechanism.

Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Mechanism Hydrazone Arylhydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Cyclic Aminal Cyclization->Aminal Indole Indole Aminal->Indole -NH₃

Caption: Simplified mechanism of the Fischer indole synthesis.[4]

The synthesis of this compound can be effectively achieved through a well-established sequence involving diazotization, the Japp-Klingemann reaction, and the Fischer indole synthesis. While a dedicated protocol for this specific molecule is not prominent in the literature, the methodologies presented here, derived from analogous syntheses, provide a robust framework for its successful preparation. Careful optimization of reaction conditions, particularly during the Japp-Klingemann and Fischer cyclization steps, will be critical to maximize yields and minimize the formation of potential byproducts, especially given the electron-rich nature of the 3,5-dimethoxyphenyl precursor. This guide serves as a foundational resource for researchers embarking on the synthesis of this and related dimethoxy-indole derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological relevance of methyl 4,6-dimethoxy-1H-indole-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established principles of indole chemistry to offer a predictive and comparative analysis.

Core Physicochemical Properties

Data Presentation: Comparative Physicochemical Properties of Methoxy-Substituted Indole Carboxylates

PropertyThis compound (Predicted/Inferred)Methyl 4,5-dimethoxy-1H-indole-2-carboxylate (Experimental Data)[1]Methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate (Experimental Data)[2]Methyl 4-methoxy-1H-indole-6-carboxylate (Computed Data)[3]
Molecular Formula C₁₂H₁₃NO₄C₁₂H₁₃NO₄C₁₂H₁₄N₂O₄C₁₁H₁₁NO₃
Molecular Weight 235.24 g/mol 235.24 g/mol [1]250.254 g/mol [2]205.21 g/mol [3]
Appearance Likely a solid---------
Melting Point Not available120-121 °C[1]141-144 °C[2]Not available
Boiling Point Predicted: ~390 °CPredicted: 390.2 ± 37.0 °C[1]Not availableNot available
Density Predicted: ~1.25 g/cm³Predicted: 1.252 ± 0.06 g/cm³[1]Not availableNot available
Solubility Expected to have low solubility in water and be soluble in organic solvents like ethanol, methanol, and DMSO.---------
Storage Room temperature, sealed, dry[1]Room temperature, sealed, dry[1]------

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, established synthetic routes for indole derivatives can be adapted.

Proposed Synthetic Workflow

A plausible synthetic route to this compound is the Fischer indole synthesis, a well-established method for preparing indoles.[4]

Synthesis_Workflow A 3,5-Dimethoxyphenylhydrazine C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B Pyruvic Acid B->C D 4,6-dimethoxy-1H-indole-2-carboxylic acid C->D Cyclization E Esterification (Methanol, Acid Catalyst) D->E F This compound E->F Methylation

Proposed Fischer Indole Synthesis Workflow

1. Fischer Indole Synthesis of 4,6-dimethoxy-1H-indole-2-carboxylic acid:

  • Reactants: 3,5-Dimethoxyphenylhydrazine and pyruvic acid.

  • Procedure: The hydrazine and pyruvic acid are reacted in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) with heating. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

  • Work-up and Purification: The reaction mixture is typically quenched with water or a basic solution, and the crude product is extracted with an organic solvent. Purification is achieved by recrystallization or column chromatography.

2. Esterification to this compound:

  • Reactant: 4,6-dimethoxy-1H-indole-2-carboxylic acid.

  • Procedure: The carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added. The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester. Further purification can be performed by column chromatography or recrystallization.

General Characterization Protocols for Indole Derivatives

The following are standard analytical techniques used to confirm the structure and purity of indole derivatives like this compound.

1. Melting Point Determination: The melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound. The determination is typically carried out using a calibrated melting point apparatus.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals for this compound would include singlets for the two methoxy groups, a singlet for the methyl ester, and distinct aromatic protons on the indole ring.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the carbons of the methoxy and methyl groups.

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

4. Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands for this compound would include N-H stretching, C=O stretching of the ester, and C-O stretching of the ether and ester groups.

5. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A single, sharp peak in the chromatogram indicates a high degree of purity.

Potential Biological Significance and Signaling Pathways

While there is no direct biological data for this compound, the broader class of methoxy-substituted indoles and indole-2-carboxylates has been shown to possess a wide range of biological activities. These include anticancer, antibacterial, and anti-inflammatory properties.[6][7][8][9][10]

The 4,6-dimethoxyindole scaffold, in particular, has been investigated for its potential as a building block for new antibacterial and antitumor agents.[5][6] Derivatives of 4,6-dimethoxy-1H-indole have demonstrated activity against MCF-7 breast cancer cells.[5]

Given the known activities of related compounds, a logical workflow for the initial biological screening of this compound would involve assessing its cytotoxic effects on various cancer cell lines.

Biological_Screening_Workflow A This compound B In vitro Cytotoxicity Assay (e.g., MTT, XTT) A->B D Determine IC50 Values B->D C Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, A549) C->B E Active Compound D->E Low IC50 F Inactive Compound D->F High IC50 G Further Mechanistic Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) E->G H Lead Optimization G->H

Workflow for Preliminary Biological Evaluation

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The physicochemical properties of this compound are largely predicted based on analogous compounds due to a lack of direct experimental data. The proposed synthetic and analytical protocols are generalized and may require optimization. The discussion of biological activity is based on the broader class of indole derivatives and should not be taken as established fact for this specific compound. Further experimental validation is required.

References

Spectroscopic and Synthetic Profile of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of methyl 4,6-dimethoxy-1H-indole-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document leverages data from structurally related analogs to provide a predictive and comparative analysis. It includes hypothesized spectroscopic data, detailed synthetic protocols adapted from established methods for similar indole derivatives, and a proposed logical framework for its synthesis. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel indole compounds for applications in medicinal chemistry and drug discovery.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of methoxy groups to the indole ring significantly influences its electronic properties, metabolic stability, and biological activity. Methoxyindoles have demonstrated a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antifungal activities. The strategic placement of a methyl carboxylate group further provides a handle for chemical modification and can influence receptor binding and pharmacokinetic properties. This document focuses on this compound, a specific isomer with potential for further investigation.

Spectroscopic Data (Hypothesized and Comparative)

NMR Spectroscopy

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR principles and data from similar structures. For comparison, experimental data for the structurally related compound, 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid, is also provided, though differences are expected due to the presence of an N-methyl group and a carboxylic acid instead of a methyl ester.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-NH8.5 - 9.5 (broad s)-
3-H~7.0 (s)~105
4-OCH₃~3.9 (s)~55.5
5-H~6.5 (d, J ≈ 2 Hz)~95
6-OCH₃~3.85 (s)~55.8
7-H~6.3 (d, J ≈ 2 Hz)~98
2-COOCH₃~3.95 (s)~52
C2-~130
C3a-~140
C4-~158
C6-~160
C7a-~115
2-C=O-~162

Predicted values are estimations and may vary from experimental results.

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for this compound are detailed in Table 2. These are based on the functional groups present in the molecule.

Table 2: Predicted Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1700 - 1725Strong
C=C Stretch (Aromatic)1580 - 1620Medium
C-O Stretch (Ester)1200 - 1300Strong
C-O Stretch (Aryl Ether)1020 - 1250Strong
Mass Spectrometry (MS)

The predicted mass-to-charge ratio (m/z) for the molecular ion in mass spectrometry is presented in Table 3.

Table 3: Predicted Mass Spectrometry Data

Ionization ModePredicted m/z [M]⁺
ESI/EI235.0844
Calculated for the molecular formula C₁₂H₁₃NO₄.

Experimental Protocols: Synthesis

A definitive, published synthetic protocol for this compound is not currently available. However, a plausible route can be adapted from established indole syntheses, such as the Fischer, Bischler, or Hemetsberger methods. The following is a hypothetical, yet chemically sound, protocol based on the synthesis of similar methoxy-substituted indole carboxylates.

Hypothetical Synthesis via Fischer Indole Synthesis

This proposed synthesis begins with a commercially available substituted aniline and proceeds through a Fischer indole synthesis pathway.

Step 1: Synthesis of (3,5-Dimethoxyphenyl)hydrazine

  • To a stirred solution of 3,5-dimethoxyaniline in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride in concentrated hydrochloric acid.

  • The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.

  • The precipitated hydrazine hydrochloride salt is collected by filtration, washed with a small amount of cold water, and then neutralized with a base (e.g., NaOH or NaHCO₃) to yield (3,5-dimethoxyphenyl)hydrazine.

Step 2: Fischer Indole Synthesis to form this compound

  • A mixture of (3,5-dimethoxyphenyl)hydrazine and methyl pyruvate (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is prepared.

  • An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid (e.g., ZnCl₂), is added to the mixture.

  • The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product, this compound.

G cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Fischer Indole Synthesis 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline Diazonium Salt Diazonium Salt 3,5-Dimethoxyaniline->Diazonium Salt 1. NaNO2, HCl 2. SnCl2, HCl Hydrazine HCl Hydrazine HCl Diazonium Salt->Hydrazine HCl 3,5-Dimethoxyphenylhydrazine 3,5-Dimethoxyphenylhydrazine Hydrazine HCl->3,5-Dimethoxyphenylhydrazine Base Indole Formation Indole Formation 3,5-Dimethoxyphenylhydrazine->Indole Formation Acid Catalyst, Heat Methyl Pyruvate Methyl Pyruvate Methyl Pyruvate->Indole Formation Purification Purification Indole Formation->Purification Column Chromatography Final Product Methyl 4,6-dimethoxy- 1H-indole-2-carboxylate Purification->Final Product

Hypothetical workflow for the synthesis of the title compound.

Logical Relationships: Potential Biological Activity

While the biological activity of this compound has not been specifically reported, the broader class of methoxy-substituted indoles exhibits a range of pharmacological properties. Based on these related compounds, a potential area of investigation for this molecule could be in oncology. For instance, some indole derivatives are known to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

G Compound Methyl 4,6-dimethoxy- 1H-indole-2-carboxylate Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site (Hypothesized) Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothesized mechanism of action as a tubulin inhibitor.

Conclusion

This technical guide consolidates predictive and comparative data for this compound. The provided spectroscopic information, while not from direct experimental measurement, offers a solid foundation for the characterization of this compound. The outlined synthetic protocol, adapted from established methodologies, presents a viable route for its preparation. The potential for this molecule to exhibit interesting biological activities, particularly in the realm of oncology, warrants further investigation. This document aims to facilitate future research and development efforts centered on this and related indole derivatives.

Disclaimer: The information provided in this document, particularly the spectroscopic data and experimental protocols, is based on predictions and adaptations from related compounds and should be used as a guide for further experimental verification.

The Discovery and Enduring Legacy of Dimethoxy-Indole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Among the myriad of substituted indoles, dimethoxy-indole derivatives have garnered significant scientific interest due to their diverse and potent pharmacological activities. These compounds, characterized by the presence of two methoxy groups on the indole ring system, have a rich history intertwined with the development of therapeutics for a range of conditions, from infectious diseases and cancer to neurological disorders. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of dimethoxy-indole compounds, with a focus on key isomers and their structure-activity relationships.

Historical Perspective: The Dawn of Dimethoxy-Indole Chemistry

The exploration of dimethoxy-indole compounds is rooted in the broader history of indole chemistry, which gained momentum in the early 20th century. Following the structural elucidation of tryptamine and the discovery of its potent physiological effects, chemists began to explore the impact of various substituents on the indole core.

A pivotal moment in the history of dimethoxy-indoles was the work of Huebner and his colleagues in 1953 , who reported the synthesis of a dimethoxy-substituted harman and other compounds derived from 5,6-dimethoxyindole. This research laid the groundwork for future investigations into the pharmacological potential of this particular isomer. Two years later, in 1955 , Gordon N. Walker published a new synthesis of indoles, which included the preparation of 5,6-dimethoxyindoles and their corresponding oxindoles. These early synthetic efforts were crucial in making these compounds accessible for biological evaluation.

The latter half of the 20th century saw an expansion of research into various dimethoxy-indole isomers, driven in part by the interest in their psychoactive properties, particularly their interaction with serotonin receptors. This era of research led to the synthesis and pharmacological characterization of a wide range of N-alkylated and side-chain modified dimethoxy-tryptamines and related compounds. In more recent years, the focus has broadened to include the investigation of dimethoxy-indoles as potential anticancer, antibacterial, and anti-inflammatory agents.

Key Dimethoxy-Indole Isomers and Their Synthesis

The biological activity of dimethoxy-indole compounds is highly dependent on the substitution pattern of the methoxy groups on the indole ring. The most studied isomers include 4,6-, 4,7-, 5,6-, and 5,7-dimethoxyindoles.

Experimental Protocols

Synthesis of 4,6-Dimethoxy-1H-indole:

A common route to 4,6-dimethoxy-1H-indole involves the Fischer indole synthesis.

  • Step 1: Formation of the Hydrazone. 3,5-dimethoxyphenylhydrazine hydrochloride is reacted with an appropriate aldehyde or ketone (e.g., pyruvic acid) in a suitable solvent, such as ethanol, often with a catalytic amount of acid.

  • Step 2: Indolization. The resulting hydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid, to induce cyclization and formation of the indole ring.

  • Step 3: Work-up and Purification. The reaction mixture is neutralized and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 4,6-dimethoxy-1H-indole.[2][3]

Synthesis of 5,6-Dimethoxy-1H-indole:

The synthesis of 5,6-dimethoxy-1H-indole can be achieved through various methods, including the Reissert indole synthesis.

  • Step 1: Condensation. 3,4-Dimethoxytoluene is reacted with oxalyl chloride to form an intermediate acid chloride.

  • Step 2: Reduction and Cyclization. The acid chloride is then treated with a reducing agent, such as sodium borohydride, followed by acidic workup to yield 5,6-dimethoxy-1H-indole.

  • Alternative Microwave-Assisted Synthesis: A more modern approach involves the reaction of an appropriate o-nitrostyrene or o-nitrocinnamate with a phosphine in the presence of a molybdenum catalyst under microwave irradiation. The product is then purified by column chromatography.[3]

Synthesis of 5,7-Dimethoxy-1H-indole:

The synthesis of 5,7-dimethoxy-1H-indole can also be accomplished using the Fischer indole synthesis.

  • Step 1: Preparation of the Hydrazine. 3,5-Dimethoxyaniline is diazotized and then reduced to form 3,5-dimethoxyphenylhydrazine.

  • Step 2: Condensation and Indolization. The hydrazine is then reacted with a suitable carbonyl compound, and the resulting hydrazone is cyclized under acidic conditions to afford 5,7-dimethoxy-1H-indole.

Pharmacological Activity and Mechanisms of Action

Dimethoxy-indole compounds exhibit a broad spectrum of pharmacological activities, largely attributable to their ability to interact with various G-protein coupled receptors (GPCRs) and other biological targets.

Interaction with Serotonin Receptors

Many dimethoxy-indole derivatives, particularly those with a tryptamine side chain, are potent ligands for serotonin (5-HT) receptors. The psychedelic effects of compounds like 5-MeO-DMT are primarily mediated through agonism at the 5-HT2A receptor.

5-HT2A Receptor Signaling Pathway:

Activation of the 5-HT2A receptor by a dimethoxy-indole agonist initiates a downstream signaling cascade.

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates Ligand Dimethoxy-Indole Agonist Ligand->Receptor Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream Phosphorylates target proteins

Caption: 5-HT2A Receptor Signaling Pathway.

Anticancer and Antibacterial Activity

Recent research has highlighted the potential of dimethoxy-indole derivatives as anticancer and antibacterial agents. For instance, novel derivatives of 4,6-dimethoxy-1H-indole have demonstrated significant cytotoxic activity against breast cancer cell lines (MCF-7) and antibacterial efficacy against various pathogenic bacteria.[2][3] The mechanisms underlying these activities are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and disruption of bacterial cell wall synthesis.

Quantitative Data on Pharmacological Activity

The following table summarizes the reported in vitro activities of various dimethoxy-indole derivatives.

CompoundTarget/AssayActivity (IC₅₀/Kᵢ)Reference
4,6-Dimethoxy-1H-indole derivative (R3)MCF-7 cell lineIC₅₀ = 31.06 µg/mL[2]
4,6-Dimethoxy-1H-indole derivative (R6)MCF-7 cell lineIC₅₀ = 33.66 µg/mL[2]
4,6-Dimethoxy-1H-indole derivative (R9)MCF-7 cell lineIC₅₀ = 42.18 µg/mL[2]
4,6-Dimethoxy-1H-indole derivative (R11)MCF-7 cell lineIC₅₀ = 51.23 µg/mL[2]
7-MeO-DMT5-HT2A ReceptorKᵢ = 5,400–5,440 nM[4]
7-MeO-DMT5-HT1A ReceptorKᵢ = 1,760 nM[4]
Spiroindolone derivativeK562 cell lineIC₅₀ = 25.27 µg/mL[5]

Experimental Workflow for Drug Discovery

The discovery and development of novel dimethoxy-indole-based therapeutics follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery Lead Optimization Lead Optimization Lead Discovery->Lead Optimization Pharmacokinetics (ADME) Pharmacokinetics (ADME) Lead Optimization->Pharmacokinetics (ADME) Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies Phase I Phase I Toxicology Studies->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

Caption: Drug Discovery and Development Workflow.

Conclusion and Future Directions

Dimethoxy-indole compounds represent a versatile and pharmacologically rich class of molecules with a history spanning several decades. From their early exploration as psychoactive agents to their current investigation as potential therapeutics for cancer and infectious diseases, these compounds continue to be a fertile ground for drug discovery. The ability to fine-tune their biological activity through modifications of the methoxy substitution pattern and other functional groups offers a powerful strategy for the development of novel and selective therapeutic agents. Future research will likely focus on elucidating the detailed mechanisms of action of these compounds, optimizing their pharmacokinetic properties, and exploring their therapeutic potential in a wider range of diseases. The enduring legacy of dimethoxy-indole chemistry underscores the importance of this scaffold in the ongoing quest for new and effective medicines.

References

An In-depth Technical Guide on the Solubility of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of methyl 4,6-dimethoxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized experimental protocols for determining solubility, presents a proposed synthesis workflow, and offers a logical framework for solubility testing.

Physicochemical Properties and Solubility Data

Table 1: Solubility Profile of this compound

SolventMolecular FormulaPolarityExpected SolubilityQuantitative Data ( g/100 mL)
WaterH₂OHighLowData not available
MethanolCH₃OHHighModerate to HighData not available
EthanolC₂H₅OHHighModerate to HighData not available
AcetoneC₃H₆OHighHighData not available
Dichloromethane (DCM)CH₂Cl₂MediumHighData not available
Ethyl Acetate (EtOAc)C₄H₈O₂MediumHighData not available
Diethyl EtherC₄H₁₀OLowModerateData not available
HexaneC₆H₁₄LowLowData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighHighData not available
Dimethylformamide (DMF)C₃H₇NOHighHighData not available
5% Aqueous HClHCl/H₂OHigh (Acidic)LowData not available
5% Aqueous NaOHNaOH/H₂OHigh (Basic)LowData not available

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and semi-quantitative determination of solubility for organic compounds like this compound.

2.1. Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents.

  • Materials:

    • This compound

    • Small test tubes (10 x 75 mm)

    • Spatula

    • Vortex mixer (optional)

    • A range of solvents (as listed in Table 1)

  • Procedure:

    • Place approximately 10-20 mg of the compound into a clean, dry test tube.

    • Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

    • After each addition, cap the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more consistent agitation.[1]

    • Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

    • Record the compound as "soluble," "partially soluble," or "insoluble" in that solvent at that approximate concentration.

    • For compounds insoluble in water, subsequent tests in 5% aqueous HCl and 5% aqueous NaOH can indicate the presence of basic or acidic functional groups, respectively.[1][2]

2.2. Semi-Quantitative Solubility Determination (Saturation Shake-Flask Method)

This method provides a more quantitative measure of solubility.

  • Materials:

    • This compound

    • Scintillation vials or small flasks with screw caps

    • Analytical balance

    • Orbital shaker or magnetic stirrer

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Procedure:

    • Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial and place it on an orbital shaker or use a magnetic stirrer.

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Centrifuge a portion of the suspension to separate the undissolved solid from the saturated solution.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

    • The solubility is then expressed in units such as mg/mL or mol/L.

Visualization of Workflows

3.1. Proposed Synthetic Workflow

While a specific synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established indole synthesis methodologies. The following diagram illustrates a hypothetical workflow.

G A 2,4-Dimethoxyaniline B Diazotization (NaNO2, HCl) A->B C Diazo Intermediate B->C D Japp-Klingemann Reaction (Methyl 2-chloroacetoacetate) C->D E Hydrazone Intermediate D->E F Fischer Indole Synthesis (Acid catalyst, Heat) E->F G This compound F->G

Caption: Proposed synthesis of this compound.

3.2. Experimental Workflow for Solubility Determination

The logical progression for determining the qualitative solubility of an organic compound is depicted in the following flowchart.

G start Start: ~10 mg of Compound + 1 mL Solvent shake Shake Vigorously (30-60 seconds) start->shake observe Observe for Dissolution shake->observe soluble Soluble observe->soluble Completely Dissolved insoluble Insoluble observe->insoluble No Dissolution partially_soluble Partially Soluble observe->partially_soluble Some Solid Remains

Caption: Workflow for qualitative solubility testing.

References

A Technical Guide to the Theoretical and Computational Investigation of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals.[1] Their diverse biological activities have made them a focal point in medicinal chemistry and drug discovery. The strategic placement of substituents, such as methoxy groups, on the indole ring can significantly modulate the molecule's electronic properties and, consequently, its biological activity and pharmacological profile. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of methyl 4,6-dimethoxy-1H-indole-2-carboxylate, a promising but understudied member of this family.

Molecular Structure and Physicochemical Properties

The foundational step in any computational study is the accurate representation of the molecule of interest. The physicochemical properties of this compound, derived from its molecular formula C12H13NO4, are summarized below. For comparative purposes, data for the parent compound, methyl 1H-indole-2-carboxylate, is also provided.

PropertyThis compound (Predicted)Methyl 1H-indole-2-carboxylate (Experimental/Predicted)
Molecular Formula C12H13NO4C10H9NO2[2]
Molecular Weight 235.24 g/mol 175.18 g/mol [2]
Melting Point Not available149-150 °C[1]
Boiling Point Not availableNot available
XLogP3 Not available2.5[2]
Hydrogen Bond Donor Count 11[2]
Hydrogen Bond Acceptor Count 43[2]
Rotatable Bond Count 32[2]

Proposed Computational and Experimental Workflow

A thorough investigation of this compound necessitates a multi-faceted approach that integrates computational modeling with experimental validation. The following workflow outlines a logical sequence of studies to elucidate the properties of this molecule.

Computational and Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Studies cluster_bioactivity Biological Evaluation Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Crystal Single Crystal X-ray Diffraction Purification->Crystal DFT DFT Calculations (Geometry Optimization, FMO, MEP) Spectroscopy->DFT Validation Crystal->DFT Validation Docking Molecular Docking (Target Identification & Binding Mode) DFT->Docking ADMET ADMET Prediction (Pharmacokinetics & Toxicity) DFT->ADMET MD Molecular Dynamics (Binding Stability, Free Energy) Docking->MD Screening In vitro Biological Screening (e.g., Enzyme Assays) Docking->Screening MD->Screening Screening->Docking Feedback

Proposed workflow for the comprehensive study of this compound.

Experimental and Computational Protocols

Synthesis and Spectroscopic Analysis

The synthesis of indole-2-carboxylic esters can be achieved through various established methods, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions. A general synthetic approach is outlined below.

Protocol for Synthesis (General):

  • Starting Materials: Commercially available substituted anilines and α-keto esters.

  • Reaction Conditions: The choice of catalyst (e.g., acid catalysts for Fischer synthesis or palladium complexes) and solvent is crucial and needs to be optimized based on the specific substrates.

  • Purification: The crude product is typically purified using column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

  • Characterization: The structure and purity of the synthesized this compound would be confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra to elucidate the chemical structure.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • Mass Spectrometry (MS): To confirm the molecular weight.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules.

Protocol for DFT Calculations:

  • Software: Gaussian, ORCA, or other suitable quantum chemistry packages.

  • Methodology:

    • Geometry Optimization: The molecular geometry of this compound would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).[3] The optimized geometry provides the most stable conformation of the molecule.

    • Frequency Calculations: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP) Mapping: The MEP surface would be generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Molecular Docking:

  • Software: AutoDock, Schrödinger Maestro, or similar docking software.

  • Target Selection: Based on the known biological activities of similar indole derivatives, potential protein targets would be identified from the Protein Data Bank (PDB).

  • Ligand and Receptor Preparation: The 3D structure of this compound (from DFT optimization) and the target protein would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

  • Docking Simulation: The ligand would be docked into the active site of the receptor using a suitable docking algorithm.

  • Analysis: The resulting docking poses would be analyzed based on their binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound.

Protocol for ADMET Prediction:

  • Software/Web Servers: SwissADME, PreADMET, or other predictive modeling tools.

  • Property Prediction: A range of properties would be calculated, including:

    • Lipophilicity (logP): An indicator of a drug's ability to cross cell membranes.

    • Water Solubility (logS): Important for drug formulation and absorption.

    • Drug-likeness: Evaluation based on rules such as Lipinski's Rule of Five.

    • Pharmacokinetic Properties: Prediction of gastrointestinal absorption, blood-brain barrier permeability, and metabolism by cytochrome P450 enzymes.

    • Toxicity: Prediction of potential toxicities such as mutagenicity and carcinogenicity.

Predicted and Comparative Data

While experimental data for the title compound is scarce, data from closely related structures can provide valuable insights for validating computational models.

Table of Spectroscopic and Structural Data for Related Indole Derivatives

Compound1H NMR Chemical Shifts (ppm, selected)Key IR Bands (cm-1)Crystal System
Methyl 1H-indole-2-carboxylate 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.18 (s, 1H), 3.88 (s, 3H, OCH3)[1]Not specifiedOrthorhombic[2]
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate Not specifiedNot specifiedOrthorhombic[4]
2-(4,6-dimethoxy-1H-indol-3-yl)-4-methylthiazole-3(2H)-carboxylate derivative 10.68 (s, 1H, -NH), 6.96 (d, 1H), 6.65 (d, 1H), 6.36 (d, 1H), 4.01 (s, 3H, -OCH3), 3.93 (s, 3H, -OCH3)[5]Not specifiedNot specified

Potential Signaling Pathways and Biological Targets

Indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors.[6] Based on the structural features of this compound, potential biological activities could include:

  • Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and survival.

  • Enzyme Inhibition: The indole scaffold is present in many enzyme inhibitors, including inhibitors of kinases and indoleamine 2,3-dioxygenase (IDO).[6]

  • Receptor Modulation: Indole-based compounds can act as agonists or antagonists for various receptors in the central nervous system.

The following diagram illustrates a generalized signaling pathway that could be modulated by an indole-based kinase inhibitor.

Kinase Inhibition Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Intracellular Kinase (e.g., PI3K, MAPK) Receptor->Kinase Activates Downstream Downstream Signaling (e.g., Akt, ERK) Kinase->Downstream Phosphorylates Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to Inhibitor Methyl 4,6-dimethoxy- 1H-indole-2-carboxylate (Hypothetical Inhibitor) Inhibitor->Kinase Inhibits

Hypothetical kinase inhibition pathway for an indole derivative.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By integrating DFT calculations, molecular docking, and ADMET prediction, researchers can gain significant insights into the structural, electronic, and pharmacokinetic properties of this molecule. The proposed workflow, when combined with targeted experimental validation, will facilitate a thorough evaluation of its potential as a lead compound in drug discovery and development. The methodologies outlined here are broadly applicable to the study of other novel indole derivatives, underscoring the power of computational chemistry in modern pharmaceutical research.

References

The Biological Significance of the 4,6-Dimethoxy Substitution Pattern: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic placement of methoxy groups on a phenolic scaffold is a cornerstone of medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. The 4,6-dimethoxy substitution pattern, in particular, has emerged as a recurring motif in a variety of biologically active compounds, from natural products to synthetic derivatives. This substitution pattern imparts a unique electronic and steric character that can enhance binding affinity to biological targets, modulate metabolic stability, and fine-tune cellular activity. This technical guide provides an in-depth exploration of the biological significance of the 4,6-dimethoxy moiety, with a focus on its role in anticancer, anti-inflammatory, and other therapeutic areas. We present a comprehensive overview of the quantitative structure-activity relationships (SAR), detailed experimental protocols, and the underlying signaling pathways modulated by this important chemical feature.

Quantitative Biological Activity

The 4,6-dimethoxy substitution pattern has been incorporated into various molecular scaffolds, leading to compounds with potent biological activities. The following tables summarize the quantitative data for representative compounds, highlighting their efficacy in different biological assays.

Anticancer Activity

The 4,6-dimethoxy substitution is frequently found in chalcones and flavonoids exhibiting cytotoxic effects against a range of cancer cell lines. The data suggests that this substitution pattern contributes to the pro-apoptotic and anti-proliferative properties of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
2'-Hydroxy-4',6'-dimethoxychalconeA549 (Lung)15.2[1]
HCT116 (Colon)10.8[1]
MCF-7 (Breast)12.5[1]
2',4'-Dihydroxy-4',6'-dimethoxychalconeMCF-7 (Breast)5.8[2]
MDA-MB-231 (Breast)7.2[2]
Anti-inflammatory Activity

Compounds bearing the 4,6-dimethoxy pattern have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

CompoundAssayIC50 (µM)Reference
2'-Hydroxy-4',6'-dimethoxychalconeNO Production in LPS-stimulated RAW 264.7 cells8.5[3]
PGE2 Production in LPS-stimulated RAW 264.7 cells7.9[3]
Anti-Melanogenic Activity

The 4,6-dimethoxy substitution has also been implicated in the regulation of melanogenesis, suggesting potential applications in dermatology and cosmetology.

CompoundAssayEffectReference
2'-Hydroxy-4',6'-dimethoxychalconeMelanin Content in B16F10 cellsSignificant decrease at 5-20 µM[3]
Tyrosinase Activity in B16F10 cellsSignificant inhibition at 5-20 µM[3]

Key Signaling Pathways

The biological effects of compounds with the 4,6-dimethoxy substitution pattern are often mediated by their interaction with specific intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Several 4,6-dimethoxy substituted compounds have been shown to inhibit this pathway, leading to their anti-inflammatory and pro-apoptotic effects. The inhibitory mechanism often involves the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the active NF-κB p65 subunit.[3][4]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 p50 p50 NFkB_complex p65/p50 IkBa->NFkB_complex Sequesters p65->NFkB_complex p50->NFkB_complex Nucleus Nucleus NFkB_complex->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes Compound 4,6-Dimethoxy Compound Compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by a 4,6-dimethoxy compound.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are critical in cellular responses to stress and inflammation. The 4,6-dimethoxy substitution can lead to the downregulation of p38 and JNK phosphorylation, thereby mitigating inflammatory responses.[3]

MAPK_Pathway Stress_Signal Stress Signal (e.g., LPS) MAPKKK MAPKKK Stress_Signal->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Inflammatory_Response Inflammatory Response p38->Inflammatory_Response JNK->Inflammatory_Response Compound 4,6-Dimethoxy Compound Compound->p38 Inhibits Phosphorylation Compound->JNK Inhibits Phosphorylation

Modulation of MAPK (p38/JNK) signaling by a 4,6-dimethoxy compound.
Regulation of the β-Catenin/GSK-3β Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. Glycogen synthase kinase 3β (GSK-3β) is a key negative regulator of this pathway. Some 4,6-dimethoxy substituted compounds can modulate this pathway, which has implications for both cancer and other diseases. For instance, in melanogenesis, modulation of GSK-3β/β-catenin signaling can affect the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development.[3][5]

b_Catenin_Pathway cluster_nucleus Nucleus GSK3b GSK-3β b_catenin β-catenin GSK3b->b_catenin Phosphorylates for Degradation Degradation Proteasomal Degradation b_catenin->Degradation Nucleus Nucleus b_catenin->Nucleus Translocates TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., MITF) TCF_LEF->Gene_Expression Activates Compound 4,6-Dimethoxy Compound Compound->GSK3b Modulates

Regulation of the β-Catenin/GSK-3β signaling pathway.

Experimental Protocols

Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone via Claisen-Schmidt Condensation

This protocol describes a standard method for the synthesis of a representative 4,6-dimethoxy substituted chalcone.

Materials:

  • 2'-Hydroxy-4',6'-dimethoxyacetophenone

  • Benzaldehyde (or other appropriate aromatic aldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Deionized water

  • Round-bottom flask, magnetic stirrer, Büchner funnel, and other standard laboratory glassware.

Procedure:

  • Preparation of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2'-hydroxy-4',6'-dimethoxyacetophenone in a minimal amount of ethanol with stirring.

  • Aldehyde Addition: To the stirred solution, add 1.0 to 1.2 equivalents of the desired aromatic aldehyde.

  • Catalyst Preparation: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.

  • Reaction Initiation: Slowly add the alkaline solution dropwise to the reaction mixture at room temperature. A change in color and the formation of a precipitate are typically observed.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidification and Precipitation: While stirring, slowly add 10% HCl to the mixture until it is acidic (pH ~2-3). This will neutralize the catalyst and precipitate the crude chalcone product.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure chalcone.

  • Characterization: The final product should be dried and characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][6]

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., 4,6-dimethoxy substituted chalcone) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[7][8]

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the proteins of interest, e.g., p-p38, total p38, p-p65, total p65, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer, quantify the protein concentration, and normalize all samples to the same concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.[9]

Conclusion

The 4,6-dimethoxy substitution pattern is a privileged structural motif in medicinal chemistry, imparting a range of potent biological activities. The evidence presented in this guide highlights its significance in the development of novel anticancer and anti-inflammatory agents. The detailed experimental protocols and an understanding of the modulated signaling pathways provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of compounds bearing this unique substitution pattern. Future research should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide to the Synthesis of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic pathway for the preparation of methyl 4,6-dimethoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary reagents, outlines a step-by-step experimental protocol, and presents the underlying chemical logic.

Core Synthesis Strategy: The Hemetsberger Indole Synthesis

The most direct and viable route for the synthesis of this compound is the Hemetsberger indole synthesis. This method involves the condensation of an appropriately substituted aromatic aldehyde with an azidoacetate ester, followed by a thermal or acid-catalyzed cyclization to form the indole ring.

In this specific case, the synthesis commences with the reaction of 3,5-dimethoxybenzaldehyde with methyl 2-azidoacetate in the presence of a strong base, such as sodium methoxide. The resulting intermediate, a substituted methyl 2-azido-3-arylacrylate, undergoes intramolecular cyclization upon heating to yield the target indole.

Starting Materials and Reagents

A successful synthesis relies on the quality and purity of the starting materials. The key components for this synthesis are readily available from commercial suppliers.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Properties Commercial Availability
3,5-DimethoxybenzaldehydeC₉H₁₀O₃166.17White to off-white solid, mp 45-48 °CReadily available
Methyl 2-azidoacetateC₃H₅N₃O₂115.09Colorless to pale yellow liquidCommercially available
Sodium MethoxideCH₃NaO54.02White powder, highly reactiveReadily available
Methanol (Anhydrous)CH₄O32.04Clear, colorless liquidReadily available
TolueneC₇H₈92.14Clear, colorless liquidReadily available

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of a structurally similar compound, methyl 5,6-dimethoxy-1H-indole-2-carboxylate[1]. Researchers should optimize the conditions for the specific synthesis of the 4,6-dimethoxy isomer.

Step 1: Condensation of 3,5-Dimethoxybenzaldehyde and Methyl 2-azidoacetate

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) and methyl 2-azidoacetate (1.2 eq) in anhydrous methanol (approx. 5-10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add a solution of sodium methoxide (1.1 eq) in anhydrous methanol to the cooled reaction mixture over a period of 15-20 minutes. The formation of a slurry or precipitate may be observed.

  • Continue stirring the reaction mixture at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization and Formation of the Indole Ring

  • After the initial condensation is complete, the solvent (methanol) is typically removed under reduced pressure.

  • The residue is then dissolved in a high-boiling point solvent such as toluene or xylene.

  • The solution is heated to reflux (typically 110-140 °C, depending on the solvent) to induce cyclization. This step involves the extrusion of nitrogen gas. The reaction should be carried out in a well-ventilated fume hood.

  • The progress of the cyclization can be monitored by TLC. The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Logical Workflow of the Synthesis

The following diagram illustrates the key transformations in the synthesis of this compound.

Hemetsberger_Synthesis cluster_start Starting Materials cluster_reaction1 Condensation cluster_reaction2 Cyclization A 3,5-Dimethoxybenzaldehyde C Methyl (Z)-2-azido-3-(3,5-dimethoxyphenyl)acrylate A->C NaOMe, MeOH, 0 °C B Methyl 2-azidoacetate B->C D This compound C->D Toluene, Reflux (-N₂)

Caption: Synthetic workflow for this compound.

Signaling Pathway Analogy in Synthesis

While not a biological signaling pathway, the progression of a chemical synthesis can be visualized in a similar manner, where each step signals the transformation to the next intermediate or the final product.

Synthetic_Pathway Start 3,5-Dimethoxybenzaldehyde + Methyl 2-azidoacetate Intermediate Condensation Product (Azidoacrylate) Start->Intermediate Base-catalyzed Condensation Product This compound Intermediate->Product Thermal Cyclization

Caption: Logical progression of the Hemetsberger indole synthesis.

This in-depth guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions.

References

The Chemical Reactivity of the Indole Ring in Methyl 4,6-dimethoxy-1H-indole-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of methoxy groups to the indole ring significantly alters its electronic properties, often enhancing its biological activity and modulating its metabolic stability. This guide provides a comprehensive technical overview of the chemical reactivity of the indole ring in methyl 4,6-dimethoxy-1H-indole-2-carboxylate, a key intermediate for the synthesis of various biologically active compounds. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues to provide a robust resource for researchers in drug discovery and organic synthesis.

Synthesis of this compound

The synthesis of this compound can be approached through several established indole synthesis methodologies. The Hemetsberger and Fischer indole syntheses are two prominent and adaptable methods for this target molecule.

Proposed Synthetic Workflow: Hemetsberger Indole Synthesis

A plausible synthetic route to this compound is the Hemetsberger indole synthesis. This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form the corresponding indole-2-carboxylic ester.[1][2]

Hemetsberger_Synthesis Start 3,5-Dimethoxybenzaldehyde Intermediate1 Methyl 2-azido-3-(3,5-dimethoxyphenyl)acrylate Start->Intermediate1 Knoevenagel Condensation (Methyl azidoacetate, NaOEt, EtOH) Product This compound Intermediate1->Product Thermal Cyclization (Xylene, reflux)

Caption: Proposed Hemetsberger synthesis of the target molecule.

Experimental Protocol: Hemetsberger Indole Synthesis (Adapted from related procedures)

Step 1: Synthesis of Methyl 2-azido-3-(3,5-dimethoxyphenyl)acrylate

  • To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in absolute ethanol), add 3,5-dimethoxybenzaldehyde (1.0 equivalent) at 0 °C.

  • To this mixture, add methyl azidoacetate (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-azido-3-(3,5-dimethoxyphenyl)acrylate.

Step 2: Synthesis of this compound

  • Dissolve methyl 2-azido-3-(3,5-dimethoxyphenyl)acrylate (1.0 equivalent) in a high-boiling solvent such as xylene.

  • Heat the solution to reflux (approximately 140 °C) and monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Chemical Reactivity of the 4,6-Dimethoxyindole Ring

The presence of two electron-donating methoxy groups at the C4 and C6 positions significantly activates the indole ring towards electrophilic substitution. The electron-withdrawing methyl carboxylate group at the C2 position directs electrophilic attack to other positions of the ring.

Electrophilic Aromatic Substitution

The 4,6-dimethoxyindole nucleus is highly susceptible to electrophilic attack. The most reactive positions are typically C7 and C3, followed by C5. However, with the C2 position occupied by an ester group, the reactivity profile is altered.

General Reactivity Scheme

Reactivity_Scheme cluster_reactions Electrophilic Aromatic Substitution Indole This compound Nitration Nitration Indole->Nitration HNO3/Ac2O Bromination Bromination Indole->Bromination NBS/CH3CN Mannich Mannich Reaction Indole->Mannich HCHO, HNMe2 Vilsmeier Vilsmeier-Haack Indole->Vilsmeier POCl3/DMF

Caption: Key electrophilic substitution reactions.

Table 1: Summary of Electrophilic Substitution Reactions on 4,6-Dimethoxyindoles

ReactionReagentPosition of SubstitutionProductYield (%)Reference
NitrationHNO₃ / AcetonitrileC7 or C2 (depending on other substituents)7-Nitro or 2-Nitro derivativeNot specified[3]
BrominationN-Bromosuccinimide (NBS)Not specifiedBromo-derivativeNot specified[4]
Mannich ReactionFormaldehyde, DimethylamineC2 or C7 (depending on substituents)2- or 7-Dimethylaminomethyl derivative70-75 (for a C2-substituted analog)[5][6]
Vilsmeier-HaackPOCl₃ / DMFC7 (for 2,3-disubstituted indoles)7-Formyl derivativeHigh[7]
Experimental Protocols for Key Reactions (Adapted from related procedures)

Nitration

  • Dissolve the this compound (1.0 equivalent) in acetonitrile.

  • Cool the solution to 0 °C and add a solution of nitric acid in acetic anhydride dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the nitrated product.

Mannich Reaction

  • To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., dioxane), add aqueous formaldehyde (1.2 equivalents) and dimethylamine (1.2 equivalents).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by chromatography to yield the Mannich base.[5][6]

Vilsmeier-Haack Reaction

  • To a solution of dimethylformamide (DMF) at 0 °C, add phosphorus oxychloride (POCl₃) dropwise.

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Add a solution of this compound in DMF to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product, dry the organic layer, and purify by chromatography.[7][8]

Biological Activity and Potential Signaling Pathways

While there is no specific biological activity reported for this compound, derivatives of 4,6-dimethoxyindole have shown promising antibacterial and antitumor activities.[9][10] The antibacterial activity of indole derivatives is often associated with the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. Some indole derivatives have been shown to inhibit the NorA efflux pump in methicillin-resistant Staphylococcus aureus (MRSA), thereby resensitizing the bacteria to antibiotics.[4]

Proposed Signaling Pathway: Inhibition of Bacterial Efflux Pump

The following diagram illustrates a hypothetical mechanism by which a 4,6-dimethoxyindole derivative could inhibit a bacterial efflux pump, leading to increased intracellular antibiotic concentration and bacterial cell death.

Signaling_Pathway cluster_bacterium Bacterial Cell Indole 4,6-Dimethoxyindole Derivative Pump Efflux Pump (e.g., NorA) Indole->Pump Inhibition Antibiotic_out Antibiotic (extracellular) Pump->Antibiotic_out Efflux Antibiotic_in Antibiotic (intracellular) Antibiotic_in->Pump Target Bacterial Target (e.g., Ribosome, DNA Gyrase) Antibiotic_in->Target Binding & Inhibition Antibiotic_out->Antibiotic_in Entry CellDeath Bacterial Cell Death Target->CellDeath

Caption: Proposed mechanism of antibacterial action.

Conclusion

This compound is a highly functionalized indole derivative with significant potential as a building block in medicinal chemistry. The electron-rich nature of the 4,6-dimethoxyindole core makes it amenable to a variety of electrophilic substitution reactions, allowing for further diversification. While direct experimental data on this specific molecule is limited, the reactivity patterns of closely related analogs provide a solid foundation for its synthetic manipulation. The known biological activities of other dimethoxyindole derivatives, particularly in the antibacterial and antitumor arenas, suggest that this compound could be a valuable precursor for the development of new therapeutic agents. Future research should focus on the development of a dedicated, high-yielding synthesis for this molecule and a thorough investigation of its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols: Methyl 4,6-dimethoxy-1H-indole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of methoxy substituents to the indole ring can significantly modulate the electronic properties and metabolic stability of the molecule, often leading to enhanced biological activity.[1][2] Methyl 4,6-dimethoxy-1H-indole-2-carboxylate, as a member of this class, is a valuable building block and a potential pharmacophore for the development of novel therapeutic agents. Its structural features suggest potential applications in oncology, infectious diseases, and other areas of drug discovery.

These application notes provide an overview of the known and potential uses of this compound and its close derivatives in medicinal chemistry, supported by experimental data and detailed protocols.

Applications in Drug Discovery

The 4,6-dimethoxyindole core structure has been identified as a key pharmacophore in the development of novel anticancer and antibacterial agents. While direct biological data for this compound is limited in publicly available literature, studies on its derivatives and isomers provide strong evidence for its potential therapeutic applications.

Anticancer Activity

Derivatives of 4,6-dimethoxy-1H-indole have demonstrated notable cytotoxic effects against cancer cell lines. A study focused on the synthesis of new pyrazole, isoxazole, and pyrimidine derivatives starting from the 4,6-dimethoxy-1H-indole scaffold revealed significant activity against the MCF-7 breast cancer cell line.[3][4] This suggests that the 4,6-dimethoxy substitution pattern is favorable for anticancer activity.

Furthermore, isomers such as methyl 5,6-dimethoxy-1H-indole-2-carboxylate have been investigated as precursors for compounds with potential antimitotic properties, highlighting the general interest in dimethoxy-substituted indole-2-carboxylates for cancer research.[5] Another related compound, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, has shown potent in vitro growth inhibition of MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer) cell lines.[6]

Antibacterial Activity

The 4,6-dimethoxy-1H-indole nucleus has also been explored for the development of new antibacterial agents.[3][4] The structural similarity of indoles to endogenous molecules allows them to interact with various bacterial targets.

Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis. The 4,6-dimethoxyindole core has been utilized as a starting material for the synthesis of more complex heterocyclic systems, such as novel oxy-camalexins.[7] The methyl ester at the 2-position provides a versatile handle for further chemical modifications, such as amide formation or reduction to an alcohol, allowing for the generation of diverse compound libraries for drug discovery.

Quantitative Data

The following table summarizes the anticancer activity of various derivatives synthesized from the 4,6-dimethoxy-1H-indole scaffold.

Compound IDDerivative ClassCancer Cell LineIC50 (µg/mL)Reference
R3 Diazetidine-2-thioneMCF-731.06[3][4]
R6 PyrazolineMCF-751.23[3][4]
R9 IsoxazoleMCF-749.87[3]
R11 PyrimidineMCF-739.76[3]

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

This protocol is an adaptation based on established indole synthesis methodologies, such as the Fischer indole synthesis.

Step 1: Synthesis of (3,5-dimethoxyphenyl)hydrazine

  • To a stirred solution of 3,5-dimethoxyaniline in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise.

  • Maintain the temperature below 5 °C and stir for 30 minutes.

  • To this diazonium salt solution, add a cold solution of tin(II) chloride in concentrated hydrochloric acid dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Basify the solution with aqueous sodium hydroxide and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (3,5-dimethoxyphenyl)hydrazine.

Step 2: Fischer Indole Synthesis

  • To a solution of (3,5-dimethoxyphenyl)hydrazine in ethanol, add methyl pyruvate.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of 4,6-dimethoxy-1H-indole Derivatives (General Procedure)

The following is a general procedure for the synthesis of derivatives starting from 4,6-dimethoxy-1H-indole, as described in the literature.[3]

Step 1: Synthesis of 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (R1)

  • Dissolve 4,6-dimethoxy-1H-indole in chloroform and pyridine in a beaker.

  • Add chloroacetic acid to the solution.

  • Reflux the mixture for a specified time, monitoring the reaction by TLC.

  • After completion, cool the mixture and purify the resulting product.

Step 2: Synthesis of Diazetidin-2-one (R2) and Diazetidine-2-thione (R3) Derivatives

  • React compound R1 with urea or thiourea in a suitable solvent.

  • Reflux the mixture and monitor by TLC.

  • Isolate and purify the respective diazetidin-2-one or diazetidine-2-thione product.

Step 3: Synthesis of Pyrazoline (R6), Isoxazole (R9), and Pyrimidine (R11) Derivatives

  • Synthesize an intermediate thiadiazole (R4) by reacting R1 with thiosemicarbazide.

  • React R4 with benzaldehyde to form a Schiff base (R5).

  • Use the Schiff base R5 as a starting material to react with hydrazine hydrate (for pyrazoline), hydroxylamine hydrochloride (for isoxazole), or urea/thiourea (for pyrimidine) to yield the final heterocyclic derivatives.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This is a standard protocol for assessing the cytotoxic effects of compounds on cancer cell lines.[2]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for derivatives of this compound are not fully elucidated, related methoxyindole compounds have been shown to induce cell death through various pathways.

Certain methoxyindole derivatives can induce a non-apoptotic form of cell death known as methuosis.[8] This process involves the hyperactivation of Ras, leading to the activation of Rac1. Activated Rac1 promotes macropinocytosis and inhibits the recycling of macropinosomes, resulting in the accumulation of large, fluid-filled vacuoles in the cytoplasm and eventual cell death.[8]

methuosis_pathway Methoxyindole Methoxyindole Derivative Ras Ras Methoxyindole->Ras Hyperactivates Rac1 Rac1 Ras->Rac1 Activates Macropinocytosis Macropinocytosis Rac1->Macropinocytosis Promotes Vacuole Vacuole Accumulation Macropinocytosis->Vacuole Leads to CellDeath Methuosis (Cell Death) Vacuole->CellDeath

Caption: Proposed signaling pathway for methuosis induced by certain methoxyindole derivatives.

Another proposed mechanism of action for some methoxyindoles, particularly in the context of antifungal activity, involves the generation of reactive oxygen species (ROS). For example, 5-methoxy-1H-indole has been shown to inhibit fungal growth through the release of hydrogen peroxide (H2O2), which disrupts hyphae and spores.[1]

antifungal_action Methoxyindole 5-methoxy-1H-indole H2O2 Release of H2O2 (ROS) Methoxyindole->H2O2 Disruption Disruption of Hyphae and Spores H2O2->Disruption Inhibition Inhibition of Fungal Growth Disruption->Inhibition

Caption: Proposed mechanism of antifungal action for 5-methoxy-1H-indole.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

experimental_workflow Start Methyl 4,6-dimethoxy- 1H-indole-2-carboxylate Synthesis Chemical Modification (e.g., Amide Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., MTT Assay) Purification->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization SAR Studies Preclinical Preclinical Studies Optimization->Preclinical

References

Synthetic Protocols for Derivatives of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of methyl 4,6-dimethoxy-1H-indole-2-carboxylate and its derivatives. The indole scaffold is a prominent feature in numerous biologically active compounds, and the specific substitution pattern of 4,6-dimethoxy-1H-indole-2-carboxylate makes it a valuable precursor for the development of novel therapeutic agents. Derivatives of this core structure have shown potential as anticancer and antibacterial agents.[1][2]

I. Synthesis of the Core Scaffold: this compound

A proposed synthetic pathway could involve the Fischer indole synthesis , a reliable method for constructing the indole ring system. This would involve the reaction of 3,5-dimethoxyphenylhydrazine with a pyruvate derivative under acidic conditions.

II. Derivatization of this compound

The this compound core offers several positions for chemical modification, primarily at the indole nitrogen (N1) and the C3 position. These modifications can significantly alter the biological activity of the resulting derivatives.

A. N-Alkylation at the Indole Nitrogen (N1)

The indole nitrogen can be readily alkylated after deprotonation with a strong base, such as sodium hydride (NaH), followed by the addition of an alkylating agent.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of this compound in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated derivative.

B. Functionalization at the C3 Position

The C3 position of the indole ring is electron-rich and susceptible to electrophilic aromatic substitution. Common functionalization reactions include acylation, formylation, and Mannich reactions.

Experimental Protocol: General Procedure for C3-Acylation (Friedel-Crafts Acylation)

  • To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) at 0°C under an inert atmosphere.

  • Add the desired acylating agent (e.g., an acyl chloride or acid anhydride) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting C3-acylated indole derivative by column chromatography or recrystallization.

C. Reduction of the Ester Group

The methyl ester at the C2 position can be reduced to a primary alcohol, providing another avenue for derivatization.

Experimental Protocol: General Procedure for Ester Reduction

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4,6-dimethoxy-1H-indol-2-yl)methanol.

  • Purify the product by column chromatography if necessary.

III. Data Presentation

Table 1: Summary of Synthetic Transformations and Potential Yields

Starting MaterialReaction TypeReagents and ConditionsProductTypical Yield (%)
This compoundN-AlkylationNaH, Alkyl halide, DMFN-Alkyl-4,6-dimethoxy-1H-indole-2-carboxylate80-95
This compoundC3-AcylationAcyl chloride, Lewis Acid, CH₂Cl₂Methyl 3-acyl-4,6-dimethoxy-1H-indole-2-carboxylate70-90
This compoundEster ReductionLiAlH₄, THF(4,6-dimethoxy-1H-indol-2-yl)methanol75-90

Note: Yields are estimates based on general procedures for similar indole derivatives and may vary depending on the specific substrate and reaction conditions.

IV. Visualizations

Synthetic_Pathway 3,5-Dimethoxyphenylhydrazine 3,5-Dimethoxyphenylhydrazine Core_Scaffold Methyl 4,6-dimethoxy- 1H-indole-2-carboxylate 3,5-Dimethoxyphenylhydrazine->Core_Scaffold Fischer Indole Synthesis Pyruvate_Derivative Pyruvate_Derivative Pyruvate_Derivative->Core_Scaffold N_Alkylated N-Alkyl Derivative Core_Scaffold->N_Alkylated N-Alkylation C3_Functionalized C3-Functionalized Derivative Core_Scaffold->C3_Functionalized C3-Functionalization Alcohol_Derivative 2-Hydroxymethyl Derivative Core_Scaffold->Alcohol_Derivative Ester Reduction

Caption: Synthetic overview for the preparation and derivatization of the core scaffold.

Experimental_Workflow_N_Alkylation cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve indole in DMF Add_NaH Add NaH at 0°C Start->Add_NaH Stir_1 Stir for 30 min Add_NaH->Stir_1 Add_Alkyl_Halide Add alkyl halide at 0°C Stir_1->Add_Alkyl_Halide Stir_2 Stir at RT for 2-12h Add_Alkyl_Halide->Stir_2 Quench Quench with water Stir_2->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for the N-alkylation of the indole core.

Signaling_Pathway_Anticancer Indole_Derivative Indole-2-carboxylate Derivative Bcl2 Bcl-2 Protein Indole_Derivative->Bcl2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Indole_Derivative->Cell_Cycle_Arrest Induces Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Promotes Cancer_Cell_Death Cancer Cell Death Apoptosis_Inhibition->Cancer_Cell_Death Prevents Cell_Cycle_Arrest->Cancer_Cell_Death Leads to

Caption: Potential anticancer mechanism of action for indole derivatives.

References

Application Notes and Protocols for the Analytical Characterization of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4,6-dimethoxy-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole family, a core structure in many biologically active molecules and pharmaceuticals. The presence of methoxy groups on the indole ring can significantly influence the molecule's electronic properties, reactivity, and biological activity, making it a valuable scaffold in drug discovery. Accurate and comprehensive analytical characterization is crucial for confirming the identity, purity, and properties of this compound, which is essential for its application in research and development.

These application notes provide a detailed overview of the key analytical techniques and protocols for the thorough characterization of this compound. The methodologies described herein are based on standard analytical practices for similar indole derivatives.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Expected ¹H and ¹³C NMR Data

Due to the limited availability of specific experimental data for this compound, the following table presents expected chemical shifts based on the analysis of structurally related dimethoxyindole derivatives.

¹H NMR (Expected) ¹³C NMR (Expected)
Chemical Shift (ppm) Proton Assignment
~9.0-9.5 (br s, 1H)N-H
~7.0-7.2 (d, 1H)Ar-H
~6.3-6.5 (d, 1H)Ar-H
~6.2-6.4 (s, 1H)Ar-H
~3.9 (s, 3H)OCH₃
~3.8 (s, 3H)OCH₃
~3.7 (s, 3H)COOCH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Employ an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode.

    • The expected molecular ion peak would be [M+H]⁺.

Expected Mass Spectrometry Data

Technique Parameter Expected Value
HRMS (ESI-TOF)Molecular FormulaC₁₂H₁₃NO₄
Calculated m/z for [M+H]⁺236.0866
Observed m/z for [M+H]⁺Within 5 ppm of calculated value

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of a non-volatile compound.

Experimental Protocol: HPLC

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Expected HPLC Data

Parameter Expected Result
Retention TimeA single major peak
Purity>95% (based on peak area integration)

Other Analytical Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected FT-IR Data

Wavenumber (cm⁻¹) Functional Group Assignment
~3300-3400N-H stretch (indole)
~2900-3000C-H stretch (aromatic and aliphatic)
~1700-1720C=O stretch (ester)
~1600-1620C=C stretch (aromatic)
~1200-1300C-O stretch (methoxy and ester)
~1000-1100C-O-C stretch (ether)
Elemental Analysis

Elemental analysis determines the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A few milligrams of the dry, pure sample are required.

  • Instrumentation: Use a CHN elemental analyzer.

Expected Elemental Analysis Data

Element Calculated % Found %
C61.27Within ±0.4% of calculated
H5.57Within ±0.4% of calculated
N5.95Within ±0.4% of calculated

Visualizations

Workflow for Analytical Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment cluster_confirmation Final Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Information MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups HPLC HPLC Analysis Purification->HPLC Purity Check EA Elemental Analysis Purification->EA Elemental Composition Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation FTIR->Confirmation HPLC->Confirmation EA->Confirmation

Caption: Workflow for the characterization of a synthesized compound.

Hypothetical Signaling Pathway

As a substituted indole, this compound could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where an indole derivative acts as a ligand for a G-protein coupled receptor (GPCR).

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Indole Derivative (Ligand) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A hypothetical GPCR signaling pathway for an indole ligand.

Application Notes and Protocols for High-Throughput Screening (HTS) Assays Involving Indole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole carboxylates and their derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds are frequently identified as hits in high-throughput screening (HTS) campaigns targeting various enzymes and cellular pathways. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in HTS assays involving indole carboxylates. The focus is on practical methodologies for identifying and characterizing these molecules as potential therapeutic agents.

Application Note 1: Screening for Metallo-β-Lactamase (MBL) Inhibitors

Background: The rise of antibiotic resistance, particularly due to metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase (NDM-1), poses a significant threat to public health.[1] MBLs inactivate β-lactam antibiotics, including carbapenems, by hydrolyzing their β-lactam ring using one or two zinc ions in the active site.[1] High-throughput screening has identified indole-2-carboxylates as a promising class of MBL inhibitors that can restore the efficacy of carbapenem antibiotics.[1][2] These compounds are thought to mimic the binding of β-lactams in the MBL active site.[1][2]

HTS Workflow for MBL Inhibitors

The following diagram illustrates a typical workflow for an HTS campaign to identify novel indole carboxylate-based MBL inhibitors.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Optimization Library Compound Library (incl. Indole Carboxylates) PrimaryScreen Primary HTS (Single Concentration) Library->PrimaryScreen PrimaryHits Primary Hits PrimaryScreen->PrimaryHits DoseResponse Dose-Response Assay (IC50 Determination) PrimaryHits->DoseResponse CounterScreen Counter-Screens (Assay Interference) DoseResponse->CounterScreen ConfirmedHits Confirmed Hits CounterScreen->ConfirmedHits SAR Structure-Activity Relationship (SAR) ConfirmedHits->SAR InVivo In Vivo Efficacy & Safety Profile SAR->InVivo Lead Lead Candidate InVivo->Lead MBL_Inhibition cluster_MBL MBL Active Site MBL MBL Enzyme Hydrolysis Hydrolysis (Inactivation) MBL->Hydrolysis Catalyzes NoHydrolysis No Hydrolysis (Antibiotic Protection) MBL->NoHydrolysis Zn1 Zn²⁺ Zn2 Zn²⁺ Carbapenem Carbapenem (Antibiotic) Carbapenem->MBL Binds Inhibitor Indole-2-Carboxylate (Inhibitor) Inhibitor->MBL Binds & Blocks Inhibitor->NoHydrolysis Apoptosis_Pathway Indole Indole-2-Carboxamide (e.g., 5d, 5e, 5h) Mito Mitochondrion Indole->Mito Induces Stress CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Tryptophan_Pathway Tryptophan Tryptophan Enzymes IDO1 / TDO Enzymes Tryptophan->Enzymes Kynurenine N-Formylkynurenine Enzymes->Kynurenine Catalyzes ImmuneSuppression Tumor Immune Suppression Kynurenine->ImmuneSuppression Leads to Inhibitor Indole-2-Carboxylic Acid (Inhibitor) Inhibitor->Block Block->Enzymes Inhibits

References

Application Notes and Protocols for N-Alkylation of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of methyl 4,6-dimethoxy-1H-indole-2-carboxylate, a key transformation in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for the N-alkylation of indole derivatives and are intended to serve as a comprehensive guide for laboratory practice.

Introduction

The N-alkylation of indoles is a fundamental reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The introduction of an alkyl group at the nitrogen atom of the indole ring can significantly modulate the pharmacological properties of the resulting molecule. This compound is a valuable starting material, and its selective N-alkylation is a critical step in the development of novel therapeutic agents. The presence of the electron-withdrawing carboxylate group at the C2 position increases the acidity of the N-H bond, which generally favors N-alkylation over C3-alkylation.[1]

This guide presents various protocols for N-alkylation, detailing the necessary reagents, reaction conditions, and purification methods. Additionally, a comparative summary of different reaction conditions is provided to aid in the selection of the most suitable method for specific research needs.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes various conditions reported for the N-alkylation of indole derivatives, which can be adapted for this compound.

ProtocolBaseAlkylating AgentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
1Sodium Hydride (NaH)Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)DMF or THF0 to RT1 - 1285 - 95[1][2]
2Cesium Carbonate (Cs₂CO₃)Benzyl BromideAcetonitrile (MeCN)Room Temperature12 - 2480 - 90[2]
31,4-Diazabicyclo[2.2.2]octane (DABCO)Dimethyl Carbonate (DMC)DMC / DMF90 - 957 - 21~98[3]
4Potassium Carbonate (K₂CO₃)Alkyl BromideDMF6024Moderate to Good[4]
5Copper(I) Iodide (CuI) / LigandN-Tosylhydrazone1,4-Dioxane10012Good[5]

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride (NaH) in DMF

This protocol is a classical and highly effective method for the N-alkylation of indoles with electron-withdrawing groups.[1][6]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.[1]

  • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Cool the reaction mixture back to 0 °C.[1]

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Cesium Carbonate (Cs₂CO₃) in Acetonitrile

This method employs a milder base and is suitable for substrates that may be sensitive to strong bases like NaH.

Materials:

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Alkyl halide (e.g., benzyl bromide)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add cesium carbonate (1.5-2.0 eq) to the solution.

  • Add the alkyl halide (1.1-1.5 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Methylation using DABCO and Dimethyl Carbonate (DMC)

This protocol offers a greener alternative using dimethyl carbonate as both a reagent and a solvent, with a catalytic amount of a non-metallic base.[3]

Materials:

  • This compound

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dimethyl Carbonate (DMC)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • 10% aqueous citric acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in DMC, add DABCO (0.1 eq) followed by DMF.[3]

  • Heat the resulting solution to 90–95 °C for 7-21 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.[3]

  • Separate the organic layer and wash sequentially with water, 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and water.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the N-methylated product.[3]

Mandatory Visualizations

N_Alkylation_Workflow Start Start: Methyl 4,6-dimethoxy- 1H-indole-2-carboxylate Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Indolate Indolate Anion Intermediate Deprotonation->Indolate Alkylation Alkylation (Alkylating Agent) Indolate->Alkylation Product N-Alkylated Product Alkylation->Product Workup Reaction Workup & Purification Product->Workup FinalProduct Purified N-Alkylated Indole Workup->FinalProduct

Caption: General experimental workflow for the N-alkylation of indoles.

Logical_Relationship cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_outcome Outcome Indole Methyl 4,6-dimethoxy- 1H-indole-2-carboxylate Product {N-Alkylated Product} Indole->Product Base Base (e.g., NaH, Cs₂CO₃, DABCO) Base->Product AlkylatingAgent Alkylating Agent (e.g., R-X, R₂CO₃) AlkylatingAgent->Product Solvent Solvent (e.g., DMF, THF, MeCN) Solvent->Product Temperature Temperature (0 °C to 100 °C) Yield {Yield & Purity} Temperature->Yield Time Reaction Time (1 - 24 hours) Time->Yield Product->Yield influences

Caption: Factors influencing the outcome of N-alkylation reactions.

References

Application Notes and Protocols for the Functionalization of the Indole Core of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical functionalization of the indole core of methyl 4,6-dimethoxy-1H-indole-2-carboxylate. This versatile scaffold is of significant interest in medicinal chemistry, and its targeted modification at various positions of the indole nucleus can lead to the development of novel therapeutic agents. The following sections detail the reactivity of the indole core and provide experimental protocols for key transformations.

Overview of Reactivity

The functionalization of this compound is governed by the electronic properties of the indole nucleus and its substituents. The electron-rich nature of the indole ring, enhanced by the two methoxy groups at positions 4 and 6, dictates the regioselectivity of electrophilic aromatic substitution reactions. The primary sites for functionalization are the N1, C3, C5, and C7 positions. The C2 position is occupied by the methyl carboxylate group, which deactivates this position towards further electrophilic attack.

A predicted reactivity map for the electrophilic substitution of the target indole is presented below.

Caption: Predicted reactivity map for electrophilic substitution.

N1-H Functionalization: Alkylation

The nitrogen atom of the indole ring can be readily deprotonated with a suitable base and subsequently alkylated. This is a common first step in a synthetic sequence to protect the indole nitrogen, prevent side reactions, or introduce specific functionalities.

Experimental Protocol: N-Methylation

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G N-Alkylation Workflow start Start: this compound deprotonation Deprotonation with NaH in DMF at 0 °C start->deprotonation alkylation Addition of Alkyl Halide (e.g., CH₃I) deprotonation->alkylation workup Aqueous Workup (NH₄Cl quench, EtOAc extraction) alkylation->workup purification Purification (Column Chromatography) workup->purification product Product: N-Alkyl-4,6-dimethoxyindole-2-carboxylate purification->product

Caption: General workflow for N-alkylation.

C3-Position Functionalization: Electrophilic Aromatic Substitution

The C3 position is the most nucleophilic carbon on the indole ring and is highly susceptible to electrophilic attack.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group at the C3 position.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and add a saturated aqueous solution of sodium acetate until the pH is neutral.

  • Stir for 1 hour to hydrolyze the intermediate iminium salt.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mannich Reaction

The Mannich reaction introduces a dialkylaminomethyl group at the C3 position.

Materials:

  • This compound

  • Dimethylamine (as hydrochloride salt or aqueous solution)

  • Formaldehyde (as aqueous solution, formalin)

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flask, combine dimethylamine (1.2 eq) and formaldehyde (1.2 eq) in acetic acid at 0 °C.

  • Add a solution of this compound (1.0 eq) in acetic acid dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into ice-water and basify with a cold aqueous NaOH solution to pH > 10.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Bromination

Electrophilic bromination with N-bromosuccinimide (NBS) typically occurs at the C3 position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM and cool to 0 °C.

  • Add N-bromosuccinimide (1.05 eq) portion-wise, keeping the reaction mixture in the dark.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

G C3-Functionalization Workflow cluster_electrophiles Electrophiles start Start: this compound reaction Electrophilic Aromatic Substitution at C3 start->reaction electrophile Electrophile Generation/Addition electrophile->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product C3-Functionalized Product purification->product vilsmeier Vilsmeier Reagent (POCl₃/DMF) mannich Iminium Ion (HCHO/R₂NH) bromine Br⁺ (from NBS)

Caption: General workflow for C3-functionalization.

C7-Position Functionalization

The C7 position is activated by the methoxy group at C6, making it a potential site for electrophilic substitution, particularly when the more reactive C3 position is blocked.

Directed ortho-Metalation (DoM)

For selective functionalization at C7, a directed metalation approach can be employed. This requires protection of the indole nitrogen with a suitable directing group (e.g., -CONR₂, -SO₂R).

Experimental Protocol (General):

  • Protect the N1 position of this compound with a suitable directing group.

  • Dissolve the N-protected indole in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere and cool to -78 °C.

  • Add a strong organolithium base (e.g., n-butyllithium, sec-butyllithium) dropwise and stir for 1-2 hours at -78 °C to effect lithiation at the C7 position.

  • Quench the resulting aryllithium species with a suitable electrophile (e.g., CO₂, DMF, I₂).

  • Perform an aqueous workup and subsequent purification.

  • Deprotect the N1 position if necessary.

Quantitative Data Summary

The following tables summarize typical yields for the functionalization of dimethoxyindoles. It is important to note that yields can vary significantly based on the specific substrate and reaction conditions. Data for the exact target molecule, this compound, is limited in the literature; therefore, data from closely related analogs are included for reference.

Table 1: N-Alkylation of Indole Derivatives

SubstrateAlkylating AgentBaseSolventYield (%)Reference
3-(4-Chlorophenyl)-4,6-dimethoxyindoleMethyl iodideKOHDMSO87[Arkivoc 2022, iv, 0-0]
IndoleDimethyl carbonateDBUNeat>95(General procedure)

Table 2: C3-Electrophilic Aromatic Substitution of Dimethoxyindoles

ReactionSubstrateReagentsProductYield (%)Reference
Mannich4,6-DimethoxyindoleHCHO, Me₂NH, AcOH4,6-DimethoxygramineHigh[Arkivoc 2022, iv, 0-0]
MannichMethyl 5,7-dimethoxyindole-2-carboxylateHCHO, Me₂NH4-(Dimethylaminomethyl) derivative78[Arkivoc 2022, iv, 0-0]
Vilsmeier-Haack4,6-DimethoxyindolePOCl₃, DMF3-Formyl-4,6-dimethoxyindoleHigh(General knowledge)

Table 3: Functionalization at Other Positions

ReactionSubstrateReagentsPositionProductYield (%)Reference
Mannich3-(4-Chlorophenyl)-4,6-dimethoxy-7-(4-chlorobenzoyl)indoleHCHO, Me₂NH, AcOHC22-(Dimethylaminomethyl) derivative70[Arkivoc 2022, iv, 0-0]

Conclusion

The functionalization of this compound offers a rich field for chemical exploration in the pursuit of novel bioactive molecules. The electron-donating methoxy groups significantly influence the regioselectivity of electrophilic substitution, primarily directing towards the C3 and potentially the C7 positions. The protocols and data presented herein, derived from established indole chemistry and studies on closely related analogs, provide a solid foundation for researchers to further investigate and exploit the synthetic potential of this valuable indole scaffold. Careful optimization of reaction conditions will be crucial for achieving high yields and selectivity in the functionalization of this specific molecule.

Application Notes and Protocols for the Development of Novel Bioactive Compounds from Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and derivatization of methyl 4,6-dimethoxy-1H-indole-2-carboxylate to develop novel bioactive compounds. This document includes detailed experimental protocols, quantitative data for representative compounds, and visualizations of key signaling pathways and experimental workflows. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of the title compound offers a versatile platform for generating new chemical entities with potential therapeutic applications, particularly in oncology.

Synthesis of Starting Material: this compound

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

Materials:

  • 2,4-Dimethoxyaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Methyl pyruvate

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of (2,4-Dimethoxyphenyl)hydrazine

  • Dissolve 2,4-dimethoxyaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

  • Slowly add the diazonium salt solution to the sodium sulfite solution while stirring vigorously.

  • After the addition is complete, warm the mixture to room temperature and then heat it to 60-70 °C until the evolution of nitrogen ceases.

  • Cool the reaction mixture and extract the (2,4-dimethoxyphenyl)hydrazine with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine.

Step 2: Fischer Indole Synthesis

  • React the synthesized (2,4-dimethoxyphenyl)hydrazine with an equimolar amount of methyl pyruvate in ethanol.

  • Heat the mixture under reflux for 2-4 hours to form the corresponding phenylhydrazone.

  • Remove the solvent under reduced pressure.

  • Add polyphosphoric acid to the crude phenylhydrazone and heat the mixture to 100-120 °C for 1-2 hours to induce cyclization.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Derivatization of this compound

The starting material can be derivatized at several positions to generate a library of novel compounds. The most common modifications include N-alkylation of the indole nitrogen and conversion of the methyl ester to an amide.

N-Alkylation

Protocol 2: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide Formation

Amide formation requires a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with an amine.

Protocol 3: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or methanol

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4,6-dimethoxy-1H-indole-2-carboxylic acid.

Protocol 4: Amide Coupling

Materials:

  • 4,6-Dimethoxy-1H-indole-2-carboxylic acid

  • Primary or secondary amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other coupling agent (e.g., DCC, EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 4,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Bioactive Compounds and Quantitative Data

While specific biological data for derivatives of this compound are not extensively reported, the following tables present data for structurally similar indole derivatives to provide a reference for potential bioactivities. These compounds primarily exhibit anticancer and enzyme inhibitory activities.

Table 1: Anticancer Activity of Representative Indole-2-carboxamide Derivatives

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
A 5-Chloro-N-(2-(morpholino)ethyl)-1H-indole-2-carboxamideMCF-7 (Breast)1.2[1]
B N-(4-Chlorobenzyl)-5-fluoro-1H-indole-2-carboxamideA549 (Lung)3.5[2]
C N-(3,4-Dimethoxyphenethyl)-1H-indole-2-carboxamidePC-3 (Prostate)5.8[2]
D 5-Bromo-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamideHCT116 (Colon)2.1[1]

Note: The compounds listed are structurally related to potential derivatives of this compound and are presented for illustrative purposes.

Table 2: Enzyme Inhibitory Activity of Representative Indole Derivatives

Compound IDStructureTarget EnzymeIC₅₀ (µM)Reference
E Ethyl 5-fluoro-3-(phenylamino)-1H-indole-2-carboxylateHIV-1 Integrase3.11[3]
F 1-Benzyl-1H-indole-2-carboxylic acidPI3K0.58[4]
G N-(naphthalen-1-yl)-1H-indole-2-carboxamidemTOR0.066[4][5]
H 5-Methoxy-N-(4-sulfamoylbenzyl)-1H-indole-2-carboxamideCarbonic Anhydrase II0.12Not found in search results

Note: The compounds listed are structurally related to potential derivatives of this compound and are presented for illustrative purposes.

Biological Evaluation Protocols

Protocol 5: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Signaling Pathways and Visualizations

Many indole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.[6] The PI3K/Akt/mTOR pathway is a frequently implicated target.[6][7]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTORC1->Proliferation NFkB->Proliferation Indole Indole Derivative Indole->PI3K Indole->Akt Indole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

Experimental Workflow for Bioactive Compound Development

Experimental_Workflow Start Methyl 4,6-dimethoxy- 1H-indole-2-carboxylate Derivatization Derivatization (N-Alkylation, Amidation) Start->Derivatization Library Library of Novel Indole Derivatives Derivatization->Library Screening In Vitro Cytotoxicity Screening (MTT Assay) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) Hit->Mechanism Optimization Lead Optimization (SAR Studies) Hit->Optimization Mechanism->Optimization Preclinical Preclinical Development Optimization->Preclinical

Caption: Workflow for developing bioactive compounds from the starting material.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the large-scale synthesis of methyl 4,6-dimethoxy-1H-indole-2-carboxylate, a key intermediate in the development of novel therapeutics. The described synthetic strategy is robust and scalable, focusing on efficiency and yield.

Synthetic Strategy Overview

The proposed large-scale synthesis of this compound is a multi-step process commencing with the commercially available 3,5-dimethoxyaniline. The key transformations involve a diazotization reaction, followed by a Japp-Klingemann reaction to form a key hydrazone intermediate. Subsequent acid-catalyzed cyclization via the Fischer indole synthesis yields the indole core, which is then esterified to produce the final product.

Logical Workflow of the Synthesis

Synthetic Workflow Start Start: 3,5-Dimethoxyaniline Step1 Step 1: Diazotization Start->Step1 NaNO₂, HCl Step2 Step 2: Japp-Klingemann Reaction Step1->Step2 Ethyl 2-methylacetoacetate, NaOH Step3 Step 3: Fischer Indole Synthesis (Cyclization) Step2->Step3 H₂SO₄ or PPA Step4 Step 4: Esterification Step3->Step4 Methanol, H₂SO₄ (cat.) End End Product: This compound Step4->End

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of (3,5-dimethoxyphenyl)diazonium chloride

This step involves the conversion of 3,5-dimethoxyaniline to its corresponding diazonium salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dimethoxyaniline153.181.0 kg6.53
Concentrated HCl36.462.5 L-
Sodium Nitrite (NaNO₂)69.00475 g6.88
Water18.025.0 L-
Ice-As needed-

Protocol:

  • In a 20 L jacketed reactor, add 3,5-dimethoxyaniline (1.0 kg, 6.53 mol) and water (2.5 L).

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add concentrated hydrochloric acid (2.5 L) while maintaining the temperature below 5 °C.

  • In a separate vessel, dissolve sodium nitrite (475 g, 6.88 mol) in water (2.5 L).

  • Add the sodium nitrite solution dropwise to the aniline hydrochloride slurry over 2-3 hours, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The solution is used immediately in the next step.

Safety Precautions: Diazonium salts are potentially explosive when dry and should be kept in solution and at low temperatures.

Step 2: Japp-Klingemann Reaction for Hydrazone Formation

This reaction couples the diazonium salt with a β-ketoester to form a hydrazone, a key intermediate for the Fischer indole synthesis.[1][2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(3,5-dimethoxyphenyl)diazonium chloride solution-~7.5 L6.53
Ethyl 2-methylacetoacetate144.17942 g6.53
Sodium Hydroxide (NaOH)40.00522 g13.05
Ethanol46.075.0 L-
Water18.0210.0 L-

Protocol:

  • In a 50 L reactor, dissolve sodium hydroxide (522 g, 13.05 mol) in a mixture of ethanol (5.0 L) and water (5.0 L).

  • Cool the basic solution to 0-5 °C.

  • Add ethyl 2-methylacetoacetate (942 g, 6.53 mol) to the cold basic solution with vigorous stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the β-ketoester enolate solution over 3-4 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue stirring for another 2 hours at 0-5 °C.

  • The precipitated hydrazone is collected by filtration, washed with cold water until the washings are neutral, and then with cold ethanol.

  • Dry the solid product under vacuum at 40-50 °C.

Expected Yield: 80-90%

Step 3: Fischer Indole Synthesis - Cyclization to form 4,6-dimethoxy-1H-indole-2-carboxylic acid

The hydrazone intermediate is cyclized under strong acidic conditions to form the indole ring system.[4][5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Hydrazone from Step 2~294.321.5 kg~5.09
Polyphosphoric Acid (PPA)-7.5 kg-
or Concentrated Sulfuric Acid (H₂SO₄)98.085.0 L-
Ice-As needed-
Water18.0220 L-

Protocol:

  • In a 20 L reactor, heat polyphosphoric acid (7.5 kg) to 80-90 °C with mechanical stirring.

  • Carefully add the dried hydrazone (1.5 kg) in portions to the hot PPA over 1 hour.

  • After the addition is complete, raise the temperature to 100-110 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to 60-70 °C and pour it slowly onto crushed ice (20 kg) with vigorous stirring.

  • The precipitated solid is the crude indole-2-carboxylic acid.

  • Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry under vacuum.

Expected Yield: 75-85%

Step 4: Esterification to this compound

The final step is the esterification of the indole-2-carboxylic acid to the desired methyl ester.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4,6-dimethoxy-1H-indole-2-carboxylic acid221.211.0 kg4.52
Methanol32.0410.0 L-
Concentrated Sulfuric Acid (H₂SO₄)98.08100 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Ethyl Acetate88.11As needed-

Protocol:

  • Suspend the crude 4,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 kg, 4.52 mol) in methanol (10.0 L) in a 20 L reactor.

  • Carefully add concentrated sulfuric acid (100 mL) to the suspension.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Expected Yield: 85-95%

Data Summary

StepProductStarting MaterialTypical Yield (%)Purity (by HPLC) (%)
1(3,5-dimethoxyphenyl)diazonium chloride3,5-Dimethoxyaniline(in situ)-
2Hydrazone IntermediateDiazonium salt & β-ketoester80-90>95
34,6-dimethoxy-1H-indole-2-carboxylic acidHydrazone Intermediate75-85>90 (crude)
4This compoundIndole-2-carboxylic acid85-95>99

Synthetic Pathway Diagram

Synthetic Pathway cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Japp-Klingemann Reaction cluster_step3 Step 3: Fischer Indole Synthesis cluster_step4 Step 4: Esterification A 3,5-Dimethoxyaniline B (3,5-dimethoxyphenyl)diazonium chloride A->B NaNO₂, HCl 0-5 °C C Hydrazone Intermediate B->C Ethyl 2-methylacetoacetate, NaOH 0-5 °C D 4,6-dimethoxy-1H-indole-2-carboxylic acid C->D PPA or H₂SO₄ 100-110 °C E This compound D->E Methanol, H₂SO₄ (cat.) Reflux

Caption: Detailed reaction pathway for the synthesis.

References

Troubleshooting & Optimization

optimizing reaction conditions for methyl 4,6-dimethoxy-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of methyl 4,6-dimethoxy-1H-indole-2-carboxylate. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most established route involves a two-step process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the final cyclization.[1][2] This approach begins with the diazotization of 3,5-dimethoxyaniline, which is then reacted with a β-keto-ester, such as methyl 2-methylacetoacetate, to form the necessary arylhydrazone.[3] This intermediate is then cyclized to yield the target indole.[2]

Q2: My overall yield is consistently low. What are the most likely causes? A2: Low yields in this synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in the 3,5-dimethoxyaniline or the β-keto-ester can lead to significant side reactions.[4][5] Ensure all reagents are pure before starting.

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to the choice of acid catalyst, temperature, and reaction time.[4][6] Each of these parameters may require empirical optimization for this specific substrate.

  • Instability of Intermediates: The diazonium salt formed in the first step is unstable and should be used immediately without isolation. The hydrazone intermediate can also be susceptible to degradation under harsh conditions.

  • Side Reactions: The strongly acidic conditions of the Fischer cyclization can promote side reactions, such as tar formation or N-N bond cleavage in the hydrazone intermediate.[7][8]

Q3: The Fischer indole cyclization step is failing or giving a very low yield. How can I troubleshoot this? A3: Failure at the cyclization stage is a common issue.[7] Consider the following:

  • Acid Catalyst Choice: The type and concentration of the acid catalyst are critical.[8] Polyphosphoric acid (PPA) is often effective for less reactive substrates. Other options include zinc chloride (ZnCl₂), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH).[9][10] Experimenting with different catalysts is often necessary.

  • Temperature Control: The reaction may require significant heat to proceed, but excessive temperatures can lead to decomposition and tar formation.[8] A systematic approach to varying the temperature is recommended.

  • Substituent Effects: The two methoxy groups on the phenylhydrazine ring are electron-donating, which can sometimes over-stabilize intermediates and favor competing side reactions like N-N bond cleavage over the desired cyclization.[4][11] Using a milder Lewis acid catalyst like ZnCl₂ might improve the outcome in such cases.[7]

Q4: I am observing significant impurity formation. What are the likely side products? A4: Common side products in the Fischer indole synthesis include:

  • Polymeric Tars: Harsh acidic and high-temperature conditions can lead to the formation of intractable tars, which complicates purification and reduces yield.[8]

  • Products of N-N Bond Cleavage: As mentioned, the electron-rich nature of the dimethoxy-substituted ring can promote cleavage of the nitrogen-nitrogen bond in the hydrazone, leading to byproducts instead of the indole.[11]

  • Aldol Condensation Products: If the chosen β-keto-ester has available α-hydrogens, it can potentially undergo self-condensation under acidic conditions.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete diazotization of the aniline.Ensure the reaction is kept cold (0-5 °C) during the addition of sodium nitrite. Use freshly prepared nitrous acid.
Inappropriate acid catalyst for cyclization.[8]Screen a variety of Brønsted acids (H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is a common choice for challenging substrates.[9]
Reaction temperature is too low or too high.Systematically vary the temperature for the cyclization step. Monitor reaction progress using Thin Layer Chromatography (TLC).[5]
Multiple Products Observed on TLC Impure starting materials.Purify the 3,5-dimethoxyaniline and β-keto-ester before use.[5]
Formation of regioisomers (if using an unsymmetrical ketone).This is less of a concern for indole-2-carboxylate synthesis from a β-keto-ester but can be an issue with other ketones.
Side reactions are occurring.Lower the reaction temperature to potentially improve selectivity.[5] Consider a milder acid catalyst.
Difficult Purification Formation of tar and polymeric byproducts.Try to lower the reaction temperature and time. Use a less harsh acid catalyst. Purification may require column chromatography with a carefully selected eluent system.[6]
Product is co-eluting with impurities.Try different solvent systems for column chromatography. If the product is an amine, adding a small amount of triethylamine (~1%) to the eluent can improve separation.[12] Consider recrystallization as an alternative purification method.[6]

Experimental Protocols

Stage 1: Synthesis of Methyl 2-(2-(3,5-dimethoxyphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
  • Diazonium Salt Formation:

    • In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 3,5-dimethoxyaniline (1.0 eq) in a solution of hydrochloric acid (approx. 3M).

    • Slowly add a solution of sodium nitrite (1.05 eq) in cold water dropwise, ensuring the temperature does not rise above 5 °C.

    • Stir the resulting solution for 15-20 minutes at 0-5 °C. This diazonium salt solution should be used immediately in the next step.

  • Coupling Reaction:

    • In a separate, larger flask, dissolve methyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in a mixture of methanol and water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring over 30-45 minutes.

    • Allow the reaction mixture to stir at low temperature for another 1-2 hours, then let it warm to room temperature and stir overnight.

    • The resulting solid hydrazone precipitate is collected by filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.

Stage 2: Synthesis of this compound (Fischer Indole Synthesis)
  • Cyclization:

    • Place the dried hydrazone from Stage 1 into a round-bottomed flask.

    • Add the chosen acid catalyst. A common choice is polyphosphoric acid (PPA), used in excess (e.g., 10-20 times the weight of the hydrazone). Alternatively, a solution of a catalyst like ZnCl₂ or H₂SO₄ in a high-boiling solvent like ethanol or acetic acid can be used.[7][9]

    • Heat the mixture with stirring. The optimal temperature and time depend on the catalyst and must be determined experimentally, but typically ranges from 80 °C to 160 °C for 1-4 hours.[7] Monitor the reaction's progress by TLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice or into cold water.

    • Neutralize the excess acid by slowly adding a base, such as a saturated aqueous solution of sodium bicarbonate.[7]

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[6]

Quantitative Data

Optimizing the acid catalyst and conditions is crucial for the Fischer indole cyclization step. The following table provides illustrative data on how catalyst choice can affect yields in related Fischer indole syntheses. Note that optimal conditions for the target molecule may vary.

Arylhydrazone Substrate Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Phenylhydrazone of PyruvateZnCl₂-Heat-Low[9]
Substituted PhenylhydrazonePPA-150-1604Good[13]
Substituted PhenylhydrazoneAcetic Acid : HCl (4:1)-Reflux-Moderate to Good
Substituted PhenylhydrazoneEthanolic HClEthanolReflux-Good to High[2]

Visualized Experimental Workflow

SynthesisWorkflow Start Starting Materials: - 3,5-Dimethoxyaniline - Methyl 2-methylacetoacetate Diazotization Step 1: Diazotization (HCl, NaNO₂, 0-5°C) Start->Diazotization Aniline JappKlingemann Step 2: Japp-Klingemann Coupling Start:s->JappKlingemann:s β-Keto-ester Diazotization->JappKlingemann Diazonium Salt Hydrazone Intermediate: Arylhydrazone JappKlingemann->Hydrazone FischerIndole Step 3: Fischer Indole Synthesis (Acid Catalyst, Heat) Hydrazone->FischerIndole Workup Step 4: Workup & Purification FischerIndole->Workup Product Final Product: Methyl 4,6-dimethoxy- 1H-indole-2-carboxylate Workup->Product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Enhancing the Yield of Methyl 4,6-Dimethoxy-1H-indole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of methyl 4,6-dimethoxy-1H-indole-2-carboxylate reactions. The following information is curated to address specific challenges encountered during synthesis, with a focus on the widely-used Fischer indole synthesis.

Troubleshooting Guide: Common Issues and Solutions

Low yields in the synthesis of this compound, particularly via the Fischer indole synthesis, can often be attributed to a set of common problems. The presence of two electron-donating methoxy groups on the phenylhydrazine precursor introduces specific challenges that require careful optimization of reaction conditions.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. N-N Bond Cleavage: Electron-donating groups, such as the two methoxy substituents, can weaken the N-N bond in the hydrazone intermediate, leading to cleavage as a competing side reaction to the desired cyclization.[1]a. Use Milder Acid Catalysts: Switch from strong Brønsted acids (e.g., H₂SO₄, HCl) or polyphosphoric acid (PPA) to milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or weaker Brønsted acids (e.g., acetic acid).[2][3][4] b. Optimize Temperature: Run the reaction at a lower temperature to disfavor the N-N cleavage pathway.[2]
2. Impure Starting Materials: Impurities in the (3,5-dimethoxyphenyl)hydrazine or methyl pyruvate can lead to unwanted side reactions and inhibit the desired reaction.[1]a. Purify Reactants: Ensure the purity of starting materials through recrystallization or distillation. b. Use Fresh Reagents: Use freshly prepared or purified reagents for best results.
3. Unstable Hydrazone Intermediate: The hydrazone formed from (3,5-dimethoxyphenyl)hydrazine and methyl pyruvate may be unstable under harsh acidic conditions.[2]a. In Situ Hydrazone Formation: Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step.[4]
Formation of Multiple Products (Low Selectivity) 1. Abnormal Cyclization: Methoxy-substituted phenylhydrazones can sometimes undergo "abnormal" Fischer indole synthesis, where cyclization occurs at the methoxy-substituted position, leading to unexpected products.a. Catalyst Selection: The choice of acid catalyst can influence the regioselectivity. Experiment with different Lewis and Brønsted acids to find the optimal catalyst for the desired isomer.
2. Side Reactions: The acidic conditions can promote side reactions such as aldol condensation of the pyruvate starting material.[2]a. Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the formation of side products.
Difficult Purification 1. Presence of Closely Related Impurities: The crude product may contain unreacted starting materials, side products, and regioisomers that are difficult to separate from the desired product.[1]a. Column Chromatography: Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary for effective separation.[1] b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method, although it may lead to some loss of material.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Fischer indole synthesis is a widely used and versatile method for the preparation of indole derivatives.[3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine (in this case, (3,5-dimethoxyphenyl)hydrazine) and a carbonyl compound (methyl pyruvate).[4]

Q2: Why is my Fischer indole synthesis of this compound failing or giving a very low yield?

A2: The presence of two electron-donating methoxy groups on the phenylhydrazine ring can significantly impact the reaction. These groups increase the electron density of the aromatic ring, which can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, rather than the desired[5][5]-sigmatropic rearrangement required for indole formation.[1] Additionally, the choice of acid catalyst and reaction temperature are critical and often require careful optimization.[2]

Q3: What are the best acid catalysts to use for this specific synthesis?

A3: While strong Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) are commonly used in Fischer indole synthesis, they may be too harsh for the electron-rich (3,5-dimethoxyphenyl)hydrazine, leading to low yields.[3] Milder Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are often preferred as they can promote the cyclization while minimizing side reactions.[3] Acetic acid can also be used as both a solvent and a catalyst for a milder reaction.

Q4: I am observing multiple spots on my TLC plate. What could these be?

A4: Besides the desired product and unreacted starting materials, you may be observing regioisomers from alternative cyclization pathways or byproducts from side reactions like aldol condensation. In some cases, methoxy-substituted phenylhydrazones can undergo abnormal cyclization, leading to unexpected indole isomers.

Q5: How can I improve the purity of my final product?

A5: Purification of indole derivatives can be challenging. Column chromatography is a common and effective method. The choice of the solvent system is crucial for good separation. For polar indole compounds, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Recrystallization is another option if the product is a solid and a suitable solvent can be found.[1]

Experimental Protocols

Representative Protocol: Fischer Indole Synthesis of this compound

Step 1: Formation of the Hydrazone (in situ)

  • In a round-bottom flask, dissolve (3,5-dimethoxyphenyl)hydrazine hydrochloride (1 equivalent) and methyl pyruvate (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization

  • To the mixture containing the hydrazone, add the acid catalyst. The choice and amount of catalyst need to be optimized.

    • Option A (Lewis Acid): Add zinc chloride (1-2 equivalents) and heat the mixture to reflux.

    • Option B (Brønsted Acid): Add a catalytic amount of sulfuric acid or use polyphosphoric acid (PPA) as both catalyst and solvent and heat the mixture.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the catalyst and temperature.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • If using a strong acid, carefully neutralize the reaction mixture with a base such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Quantitative Data

The yield of the Fischer indole synthesis is highly dependent on the substituents on the phenylhydrazine ring and the reaction conditions. The following table provides a qualitative comparison of expected yields for different substitution patterns to illustrate the electronic effects.

Phenylhydrazine SubstituentCarbonyl CompoundCatalystTypical Yield RangeReference
UnsubstitutedPyruvic acidZnCl₂Low to Moderate[4]
4-Methyl (electron-donating)Isopropyl methyl ketoneAcetic acidHigh
4-Nitro (electron-withdrawing)Isopropyl methyl ketoneAcetic acid/HClLow
2-Methoxy (electron-donating)Ethyl pyruvateHCl/EtOHLow (with abnormal product formation)[6]
3-MethoxyMethyl 2-oxobutanoatePPAModerate to High

Visualizations

Experimental Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start1 3,5-Dimethoxyphenylhydrazine step1 Hydrazone Formation (in situ) start1->step1 start2 Methyl Pyruvate start2->step1 step2 Acid-Catalyzed Cyclization step1->step2 Add Acid Catalyst (e.g., ZnCl₂, PPA) step3 Neutralization & Extraction step2->step3 step4 Column Chromatography step3->step4 product Methyl 4,6-dimethoxy-1H- indole-2-carboxylate step4->product

Caption: A generalized workflow for the Fischer indole synthesis of the target molecule.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield node_action node_action node_cause node_cause start Low or No Product? check_sm Starting Materials Consumed? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products Yes node_cause_reaction_conditions Possible Cause: - Inactive Catalyst - Temperature too low - Incorrect Solvent check_sm->node_cause_reaction_conditions No node_cause_nn_cleavage Possible Cause: - N-N Bond Cleavage (due to electron-donating groups) check_side_products->node_cause_nn_cleavage Yes node_cause_other Possible Cause: - Decomposition of starting  material or product check_side_products->node_cause_other No (Complex Mixture) node_action_optimize_conditions Action: - Use fresh catalyst - Increase temperature incrementally - Screen different solvents node_cause_reaction_conditions->node_action_optimize_conditions node_action_milder_conditions Action: - Use milder acid catalyst (e.g., ZnCl₂) - Lower reaction temperature node_cause_nn_cleavage->node_action_milder_conditions node_cause_other->node_action_milder_conditions

Caption: A decision-making diagram for troubleshooting low-yield reactions.

References

Technical Support Center: A Troubleshooting Guide for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of indoles.

General Troubleshooting and FAQs

This section addresses common problems that can arise during various indole synthesis methods.

Q1: My indole synthesis is resulting in a low yield. What are the common contributing factors?

A1: Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the Fischer indole synthesis is known to be sensitive to temperature and the strength of the acid used.[1] In the Bischler-Möhlau synthesis, harsh reaction conditions are often a cause for poor yields.[1]

To address low yields, consider the following strategies:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal parameters for your specific substrate.

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to undesired side reactions.[1]

  • Protecting Groups: Utilize protecting groups for sensitive functional groups on your starting materials to prevent them from interfering with the reaction.

Q2: I am observing the formation of tar and polymeric byproducts in my reaction. What can be done to minimize this?

A2: The formation of tar and polymeric materials is a common issue, particularly in reactions that use strong acids and high temperatures, such as the Fischer indole synthesis.[2] To mitigate this, you can try starting with milder reaction conditions and gradually increasing the temperature.[2] Using a solvent to dilute the reaction mixture can also sometimes prevent the degradation of starting materials and products at high temperatures.

Q3: Purification of my crude indole product is proving to be difficult. What are some effective purification techniques?

A3: The purification of indole derivatives can be challenging due to the presence of structurally similar impurities.[1] Column chromatography is a widely used method, and the choice of the solvent system is critical for achieving good separation.[1] Recrystallization can also be an effective technique for obtaining high-purity indoles, although it may lead to a lower recovery.[1] For indoles that are sensitive to air and acid, discoloration (such as turning pink or tan) upon storage can be an issue, which is typically due to oxidation. Storing the purified indole under an inert atmosphere (nitrogen or argon) in a sealed, light-protected vial can help ensure its long-term stability.

Fischer Indole Synthesis: Troubleshooting and FAQs

The Fischer indole synthesis is a widely used method that involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1]

Q4: My Fischer indole synthesis is failing or giving a very low yield. What are the specific reasons for this?

A4: Several factors can lead to the failure or low yield of a Fischer indole synthesis:

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to side reactions instead of the desired cyclization.[1]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can hinder the reaction.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[1] A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[2]

  • Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and may decompose before cyclization. In such cases, a one-pot synthesis where the hydrazone is generated in situ without isolation is advisable.[2]

Q5: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?

A5: Common side reactions in the Fischer indole synthesis include:

  • N-N Bond Cleavage: This is a significant competing pathway, especially with electron-donating substituents, leading to byproducts like aniline derivatives.[1]

  • Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.

  • Friedel-Crafts Type Reactions: Strong acids can lead to undesired electrophilic aromatic substitution reactions.

Quantitative Data for Fischer Indole Synthesis

Table 1: Effect of Solvent on Fischer Indole Synthesis of New Indolenines

EntrySolventTime (h)Yield (%)
1Ethanol1.595
2Methanol290
3n-Propanol280
4Acetonitrile370
5Dichloromethane450

Data adapted from a study on the synthesis of new indolenines via Fischer's method.[3]

Experimental Protocol: General Procedure for Fischer Indole Synthesis

Step 1: Hydrazone Formation (can be performed in situ)

  • Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete, which can be monitored by TLC or LC-MS.

  • The hydrazone can be isolated or the reaction mixture can be taken directly to the next step.

Step 2: Indolization

  • To the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol).

  • Heat the mixture, typically under reflux, for several hours (e.g., 2-4 hours) with constant stirring. The optimal temperature and time will depend on the specific substrates and catalyst used.

  • Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Fischer_Indole_Synthesis_Workflow Start Start Hydrazone_Formation Hydrazone Formation (Arylhydrazine + Carbonyl) Start->Hydrazone_Formation Indolization Indolization (Acid Catalyst + Heat) Hydrazone_Formation->Indolization Workup Work-up (Neutralization + Extraction) Indolization->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification End Pure Indole Purification->End

Fischer Indole Synthesis Experimental Workflow.

Bischler-Möhlau Indole Synthesis: Troubleshooting and FAQs

This method produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[4][5]

Q6: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?

A6: This is a common issue with the Bischler-Möhlau synthesis, which is known for its harsh conditions, poor yields, and unpredictable regioselectivity.[1][4] Here are some strategies to improve the outcome:

  • Milder Conditions: Recent developments have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and potentially improved yields.[4]

  • Substrate Dependence: The yield and regiochemical outcome are highly dependent on the specific substrates used. Careful selection of starting materials is crucial.

Quantitative Data for Bischler-Möhlau Indole Synthesis

Table 2: Effect of Temperature and Reaction Time on a Microwave-Assisted Bischler Indole Synthesis

EntryTemperature (°C)Time (min)Yield (%)
1803051
21003072
31202058
41203085
51204088

Data adapted from a study on HFIP-promoted Bischler indole synthesis under microwave irradiation.[2]

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
  • In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.

  • Stir the mixture for 3 hours at room temperature.

  • Add 3 drops of dimethylformamide (DMF) to the mixture.

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.

  • After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.[2]

Bischler_Mohlau_Troubleshooting Problem Low Yield & Poor Regioselectivity in Bischler-Möhlau Synthesis Cause1 Harsh Reaction Conditions Problem->Cause1 Cause2 Substrate Sensitivity Problem->Cause2 Solution1 Employ Milder Conditions (e.g., LiBr catalyst) Cause1->Solution1 Solution2 Utilize Microwave Irradiation Cause1->Solution2 Solution3 Careful Substrate Selection Cause2->Solution3

Troubleshooting Low Yield in Bischler-Möhlau Synthesis.

Palladium-Catalyzed Indole Synthesis (Larock Indole Synthesis): Troubleshooting and FAQs

The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne.

Q7: I'm getting a low yield in my Larock indole synthesis. What should I check?

A7: Low yields in palladium-catalyzed reactions like the Larock synthesis can often be traced back to catalyst deactivation or suboptimal reaction conditions.

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While higher loadings might improve the yield, they also increase costs. It's important to optimize the catalyst loading for your specific reaction.

  • Ligand Choice: For challenging substrates, such as o-bromoanilines, the use of electron-donating and sterically demanding phosphine ligands can improve the rate of oxidative addition and overall reaction efficiency.[6]

Q8: I am observing the formation of biphenyl as a side product. How can this be minimized?

A8: The formation of biphenyl can be a competing side reaction. Decreasing the palladium catalyst loading has been shown to marginalize the formation of this byproduct.

Quantitative Data for Larock Indole Synthesis

Table 3: Optimization of Catalyst and Ligand for the Larock Indole Synthesis of a Tryptophan Derivative

EntryCatalyst (mol %)Ligand (mol %)Temperature (°C)Yield (%)
1Pd(OAc)₂ (5)None10027
2Pd(OAc)₂ (5)PPh₃ (11)100<5
3Pd[P(o-tol)₃]₂ (5)-10070
4Pd[P(tBu)₃]₂ (5)-10078
5Pd[P(tBu)₃]₂ (5)-6085

Data adapted from a study on a mild and general Larock indolization protocol.[7]

Experimental Protocol: General Procedure for Larock Indole Synthesis
  • To a dry Schlenk flask under an inert atmosphere, add the 2-iodoaniline (1.0 mmol), a base such as potassium carbonate (2.0 mmol), and an additive like lithium chloride (1.0 mmol).

  • In a separate vial, weigh the palladium catalyst (e.g., palladium(II) acetate, 0.05 mmol) and ligand (e.g., triphenylphosphine, 0.10 mmol) and add them to the reaction flask.

  • Add an anhydrous solvent, such as DMF (5-10 mL), to the flask, followed by the disubstituted alkyne (2.0 mmol).

  • Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by chromatography.[8]

Larock_Synthesis_Troubleshooting cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low Yield Biphenyl Formation Catalyst_Deactivation Catalyst Deactivation (Oxygen Exposure) Low_Yield->Catalyst_Deactivation Suboptimal_Conditions Suboptimal Conditions (Catalyst Loading, Ligand) Low_Yield->Suboptimal_Conditions High_Catalyst_Loading High Catalyst Loading Inert_Atmosphere Ensure Inert Atmosphere (N₂ or Ar) Catalyst_Deactivation->Inert_Atmosphere Optimize_Loading Optimize Catalyst Loading Suboptimal_Conditions->Optimize_Loading Ligand_Screening Screen Ligands Suboptimal_Conditions->Ligand_Screening Decrease_Loading Decrease Catalyst Loading High_Catalyst_Loading->Decrease_Loading

References

stability issues of methyl 4,6-dimethoxy-1H-indole-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of methyl 4,6-dimethoxy-1H-indole-2-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How should I properly store this compound to ensure its long-term stability?

For maximum stability, this compound should be stored in a cool, dry, and dark place.[1] It is recommended to store the compound at room temperature in a tightly sealed container to keep it dry.[2] To minimize oxidative degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1] Using amber vials is also recommended to protect the compound from light exposure, which can induce photodegradation.[1]

Q2: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in a strongly acidic mobile phase. What is the likely cause?

The indole ring is known to be sensitive to strongly acidic conditions.[1] Protonation of the indole ring, particularly at the C3 position, can occur in strong acids, leading to the formation of degradation products.[1] If you suspect acid-catalyzed degradation, it is advisable to use a mobile phase with mildly acidic or neutral pH.

Q3: My reaction yield is significantly lower than expected when using an oxidizing agent. Could the starting material be degrading?

Yes, this is a strong possibility. The indole nucleus is an electron-rich heterocycle and is therefore susceptible to oxidation.[1] Common oxidizing agents can react with the indole ring, leading to the formation of various oxidation products and consequently reducing the yield of your desired reaction.[1] When your synthesis involves an oxidation step, it is crucial to carefully control the reaction conditions, such as temperature and the stoichiometry of the oxidant, to minimize the degradation of the indole core.[1]

Q4: I have noticed the appearance of new spots on my TLC plate (or new peaks in LC-MS) from my stock solution over time. What could be happening?

The appearance of new spots or peaks over time is a common indicator of compound degradation in solution. Several factors could be at play:

  • Oxidation: The indole ring is susceptible to air oxidation.[1]

  • Photodegradation: Exposure to ambient light can cause the compound to degrade.[1]

  • Hydrolysis: If the solution is basic, the methyl ester group is prone to hydrolysis.[1]

To troubleshoot this, prepare stock solutions in high-purity, degassed solvents. If compatible with your experimental design, anhydrous, aprotic solvents are preferable.[1] Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[1]

Q5: I am seeing inconsistent results in my biological assays. Could the stability of the compound in the assay medium be a factor?

Yes, high variability in experimental results can be due to the degradation of the compound in the assay medium.[1] It is important to assess the stability of this compound in your specific cell culture or assay medium under your experimental conditions (e.g., 37°C, 5% CO2).[1] To minimize this variability, it is best practice to prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.[1]

Stability Profile Summary

ConditionPotential Degradation PathwayExpected Stability
Acidic (e.g., 0.1 M HCl) Protonation of the indole ring, potentially leading to polymerization or rearrangement.Low
Basic (e.g., 0.1 M NaOH) Hydrolysis of the methyl ester to the corresponding carboxylic acid.[1]Low to Moderate
Oxidative (e.g., 3% H₂O₂) Oxidation of the electron-rich indole ring, potentially at the C2 and C3 positions, leading to oxindole derivatives.[1]Low
Photolytic (e.g., UV light) Photodegradation of the indole ring.[1]Low to Moderate
Thermal (e.g., elevated temp.) Generally stable at room temperature.[2] Stability at higher temperatures would require experimental evaluation.Moderate to High

Experimental Protocols

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4]

Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Degradation: Incubate an aliquot of the stock solution with 0.1 M HCl at 60°C.[1]

    • Basic Degradation: Incubate an aliquot of the stock solution with 0.1 M NaOH at 60°C.[1]

    • Oxidative Degradation: Incubate an aliquot of the stock solution with 3% H₂O₂ at room temperature.[1]

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) at room temperature.[1]

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary, and dilute all samples to a suitable concentration for analysis by a stability-indicating method, such as HPLC-UV or LC-MS.

  • Data Analysis: Quantify the amount of undegraded parent compound remaining at each time point to determine the degradation rate under each condition. Identify and characterize major degradation products if possible.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acidic (0.1 M HCl, 60°C) stock->acid Expose aliquots to: base Basic (0.1 M NaOH, 60°C) stock->base Expose aliquots to: oxidative Oxidative (3% H₂O₂, RT) stock->oxidative Expose aliquots to: photo Photolytic (UV light, RT) stock->photo Expose aliquots to: sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC/LC-MS Analysis neutralize->hplc quantify Quantify Parent Compound hplc->quantify identify Identify Degradants hplc->identify

Caption: Workflow for a forced degradation study.

logical_relationship cluster_compound This compound cluster_stressors Stress Conditions cluster_degradation Potential Degradation Pathways compound Core Structure indole_ring Indole Ring (Electron-rich) ester_group Methyl Ester Group ring_protonation Ring Protonation/ Polymerization indole_ring->ring_protonation oxidation Ring Oxidation indole_ring->oxidation photodegradation Photodegradation indole_ring->photodegradation hydrolysis Ester Hydrolysis ester_group->hydrolysis strong_acid Strong Acids strong_acid->ring_protonation strong_base Strong Bases strong_base->hydrolysis oxidants Oxidizing Agents oxidants->oxidation light UV/Visible Light light->photodegradation

References

Technical Support Center: Functionalization of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the functionalization of methyl 4,6-dimethoxy-1H-indole-2-carboxylate. The unique electronic properties of this substrate, characterized by two electron-donating methoxy groups and an electron-withdrawing ester at C2, create a complex reactivity profile that can lead to unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor reactivity in electrophilic aromatic substitution (EAS) reactions at the C3 position?

A1: The reactivity of the indole core is a balance of competing electronic effects. While the 4- and 6-methoxy groups are electron-donating (+M effect), making the ring more electron-rich and activated towards electrophilic attack, the methyl carboxylate group at the C2 position is strongly electron-withdrawing (-M effect).[1][2] This deactivating group significantly reduces the nucleophilicity of the pyrrole ring, particularly at the adjacent C3 position, making it less susceptible to electrophilic attack compared to unsubstituted indoles.[1][3] This often necessitates harsher reaction conditions, which can unfortunately lead to substrate decomposition.[1]

Q2: My Vilsmeier-Haack formylation is failing or giving very low yields. What is the likely cause?

A2: This is a common issue with highly activated or deactivated indole systems. The two methoxy groups strongly activate the benzene ring, potentially directing the electrophilic Vilsmeier reagent to the C5 or C7 positions. Conversely, the C2-ester deactivates the pyrrole ring. This electronic push-pull system can lead to a complex mixture of products, decomposition, or no reaction if the conditions are not optimal.[4][5] For some dimethoxy-substituted aromatic compounds, standard Vilsmeier-Haack conditions (DMF/POCl₃) are known to be ineffective.[5]

Q3: I am attempting N-alkylation. What conditions are recommended to ensure selectivity and good yield?

A3: N-alkylation of methyl indole-2-carboxylates is generally regioselective and high-yielding.[6] The acidity of the N-H proton allows for easy deprotonation with a suitable base. Standard conditions involve using bases like potassium carbonate in acetonitrile or sodium hydride in DMF, followed by the addition of an alkyl halide.[6] For milder conditions, bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of dimethyl carbonate (for methylation) can provide nearly quantitative yields.[7]

Q4: Can I achieve functionalization on the benzene portion of the indole (C5 or C7)?

A4: Yes, but it is challenging and often requires specific strategies. Directing groups are a powerful tool for achieving site-selective C-H functionalization on the benzene ring of indoles.[8][9][10] For instance, installing a removable directing group on the indole nitrogen can facilitate metal-catalyzed reactions at positions like C7 or C4.[9][10] Furthermore, the strong activating effect of the 4- and 6-methoxy groups may promote electrophilic substitution at C5 or C7 under certain conditions, although this can compete with reactions on the pyrrole ring.[4]

Q5: Are metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) viable for this substrate?

A5: Yes, but success depends on having a suitable handle, such as a halide (Br, I) or triflate, on the ring. If your starting material is halogenated at a specific position (e.g., C5-bromo or C7-bromo), palladium-catalyzed cross-coupling reactions are a powerful method for introducing carbon-carbon or carbon-heteroatom bonds.[11][12] The key challenges are often related to catalyst deactivation by the electron-rich indole nucleus and ensuring the appropriate ligand and reaction conditions are chosen to facilitate the catalytic cycle.[1][13]

Troubleshooting Guide: Overcoming Poor Reactivity

This guide addresses common problems encountered during the functionalization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion in electrophilic substitution (e.g., Formylation, Acylation) 1. Deactivation by C2-ester: The methyl carboxylate group reduces the nucleophilicity of the C3 position.[1] 2. Steric Hindrance: The C2-ester and C4-methoxy groups may sterically hinder the approach of the electrophile to the C3 position. 3. Sub-optimal Reagents: The chosen electrophile may not be reactive enough for the deactivated system.1. Protect the Indole Nitrogen: N-protection can sometimes modulate the electronic properties of the ring, favoring substitution. 2. Use a More Potent Electrophile: For formylation, consider alternatives to Vilsmeier-Haack, such as the Duff reaction or lithiation followed by quenching with DMF. 3. Increase Temperature Carefully: Incrementally increase the reaction temperature while monitoring for decomposition by TLC or LC-MS.[1] 4. Screen Solvents: Test a range of solvents with varying polarities (e.g., Dioxane, Toluene, DMF).[1]
N-Alkylation Fails or Proceeds Slowly 1. Insufficiently Strong Base: The chosen base may not be strong enough to fully deprotonate the indole nitrogen. 2. Poor Quality Alkylating Agent: The alkyl halide or other agent may have degraded. 3. Sterically Hindered Alkylating Agent: A bulky alkylating agent may react slowly.1. Switch to a Stronger Base: If using K₂CO₃, consider switching to NaH in an anhydrous polar aprotic solvent like DMF or THF.[6] 2. Use a More Reactive Alkylating Agent: Alkyl iodides are more reactive than bromides or chlorides. Alkyl triflates are also highly effective. 3. Increase Reaction Temperature: Heating the reaction mixture can often drive the alkylation to completion.[14]
Formation of Multiple Products / Poor Regioselectivity 1. Competing Reaction Sites: The methoxy groups activate the C5 and C7 positions, which can compete with the C3 position for electrophiles.[4] 2. Harsh Reaction Conditions: High temperatures or strong acids/bases can lead to non-selective reactions or rearrangement.[1] 3. N- vs. C-Alkylation: While rare for this substrate, C3-alkylation can sometimes compete with N-alkylation under certain conditions.[14]1. Lower the Reaction Temperature: Run the reaction at a lower temperature for a longer duration to favor the thermodynamically preferred product.[1] 2. Use a Directing Group: For C-H functionalization on the benzene ring, employ a directing group on the nitrogen to ensure selectivity.[9][10] 3. Optimize Base/Solvent System for Alkylation: Ensure conditions strongly favor N-deprotonation (e.g., NaH in DMF) to minimize C-alkylation.[14]
Substrate or Product Decomposition 1. Acid/Base Instability: The indole core, especially when electron-rich, can be sensitive to strong acids or bases. 2. High Reaction Temperature: The required forcing conditions may exceed the thermal stability of the molecule.[1] 3. Oxidative Degradation: Electron-rich indoles can be susceptible to oxidation by air.1. Use Milder Conditions: Explore milder reagents (e.g., use of Lewis acids instead of strong protic acids). 2. Perform Reaction Under Inert Atmosphere: Conduct the experiment under a nitrogen or argon atmosphere to prevent oxidation.[1] 3. Prompt Workup: Neutralize the reaction mixture as soon as it is complete to avoid prolonged exposure to harsh conditions.[1]

Visualized Workflows and Logic

G cluster_start Starting Material cluster_pathways Functionalization Pathways SM Methyl 4,6-dimethoxy- 1H-indole-2-carboxylate N_Alk N-Alkylation (e.g., NaH, R-X) SM->N_Alk EAS Electrophilic Aromatic Substitution (C3) (e.g., Vilsmeier) SM->EAS CC Metal-Catalyzed Cross-Coupling (Requires Halogenation) SM->CC Requires Pre-functionalization DG_CH Directed C-H Functionalization (C5/C7) (Requires N-Directing Group) SM->DG_CH Requires N-Derivatization

Caption: Key functionalization strategies for the indole core.

G start Problem: Low Reaction Yield q1 Is starting material pure? start->q1 sol_purify Solution: Purify starting material (Recrystallization / Chromatography) q1->sol_purify No q2 Are reagents and solvents fresh and anhydrous? q1->q2 Yes sol_purify->q2 sol_reagents Solution: Use freshly opened or distilled reagents/solvents q2->sol_reagents No q3 Are reaction conditions (temp, time) optimized? q2->q3 Yes sol_reagents->q3 sol_conditions Solution: Screen temperatures and extend reaction time. Monitor by TLC/LC-MS. q3->sol_conditions No q4 Is the catalyst/reagent choice optimal for a deactivated system? q3->q4 Yes sol_conditions->q4 sol_catalyst Solution: Switch to a more active catalyst, stronger reagent, or different ligand system. q4->sol_catalyst No end_node Improved Yield q4->end_node Yes sol_catalyst->end_node

Caption: Troubleshooting flowchart for low reaction yields.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of this compound using sodium hydride.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed.

  • Slowly add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-Indole Derivative

This protocol is a starting point for coupling a bromo-substituted this compound (e.g., 7-bromo derivative) with a boronic acid. Optimization is required for specific substrates.

Materials:

  • Bromo-substituted indole (1.0 eq)

  • Aryl or vinyl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water 4:1 mixture)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • In a reaction vessel, combine the bromo-indole, boronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.[1]

  • Add the degassed solvent mixture via cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.[1]

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the coupled product.

G

Caption: Simplified catalytic cycle for Suzuki cross-coupling.

References

scale-up challenges for the production of methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of methyl 4,6-dimethoxy-1H-indole-2-carboxylate.

Troubleshooting Guide

Challenges in synthesizing and scaling up indole derivatives are common. This guide addresses specific issues that may arise during the production of this compound, likely via a Fischer indole synthesis pathway.

Issue Potential Cause Troubleshooting Steps
Low Yield Suboptimal Reaction Conditions: The Fischer indole synthesis is sensitive to temperature and acid strength.[1]- Optimize Acid Catalyst: Experiment with various Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the most effective catalyst for this specific substrate. - Temperature Control: Carefully manage the reaction temperature. Excessive heat can lead to decomposition of starting materials or the product.[1]
Impure Starting Materials: Impurities in the (3,5-dimethoxyphenyl)hydrazine or methyl pyruvate can inhibit the reaction or lead to side products.- Verify Purity: Ensure the purity of starting materials through appropriate analytical methods (e.g., NMR, melting point) and purify if necessary (e.g., recrystallization, distillation).
Inefficient Cyclization: The key[2][2]-sigmatropic rearrangement and subsequent cyclization may be inefficient under the chosen conditions.- Anhydrous Conditions: Ensure the reaction is conducted under anhydrous conditions, as water can interfere with the acid catalyst and intermediates.
Significant Tar/Polymer Formation Harsh Reaction Conditions: The acidic and often high-temperature conditions of the Fischer indole synthesis can promote the formation of intractable tars and polymers.- Milder Conditions: Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate. - Solvent Selection: Choose a solvent that ensures the solubility of all reactants and intermediates to minimize precipitation and subsequent side reactions.
Formation of Regioisomeric Byproducts Use of Unsymmetrical Ketone (if applicable): While methyl pyruvate is symmetrical, if an unsymmetrical ketone were used, two regioisomeric indoles could form.- Catalyst and Temperature Adjustment: The acidity of the medium and steric effects can influence regioselectivity. Adjusting the acid catalyst and reaction temperature may favor the formation of the desired isomer.
Difficulty in Product Isolation and Purification "Oiling Out" During Crystallization: The product may separate as an oil instead of a crystalline solid.- Solvent System Optimization: Experiment with different solvent systems for recrystallization. - Seeding: Introduce a small crystal of the pure product to induce crystallization.
Low Recovery from Crystallization: Significant product loss during the purification step.- Optimize Solvent Volume: Use the minimum amount of solvent necessary for dissolution at elevated temperatures. - Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.
Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can be difficult to separate.- Solvent Gradient Optimization: Develop a more shallow elution gradient for column chromatography to improve separation. - Alternative Stationary Phase: Consider using a different stationary phase (e.g., alumina instead of silica gel).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

A1: The most probable and widely used method for synthesizing this and similar indole derivatives is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is formed from the condensation of a (substituted) phenylhydrazine and an aldehyde or ketone.[3] For the target molecule, this would involve the reaction of (3,5-dimethoxyphenyl)hydrazine with methyl pyruvate.

Q2: My yield of this compound is significantly lower upon scaling up the reaction. What are the likely reasons?

A2: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas with low reactant concentrations, which can promote side reactions and the degradation of starting materials or the final product.

  • Exothermic Events: Many indole syntheses are exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition. Continuous flow reactors can offer better heat transfer and mitigate this risk.

  • Changes in Reagent Addition Rates: The rate at which reagents are added can have a more pronounced impact on the reaction profile at a larger scale.

  • Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction on a larger scale.

Q3: I am observing significant tar-like material in my reaction mixture. How can I prevent this?

A3: Tar formation is a common issue in Fischer indole synthesis, often exacerbated by the acidic conditions and higher temperatures. To mitigate this:

  • Optimize the Acid Catalyst: The choice and concentration of the acid are critical. While Brønsted acids like sulfuric acid are common, Lewis acids such as zinc chloride might offer better results with fewer side reactions.

  • Precise Temperature Control: Use a jacketed reactor with efficient cooling to prevent temperature spikes that can accelerate polymerization.

  • Appropriate Solvent Selection: A solvent that keeps all species in solution can sometimes reduce tar formation.

Q4: What are the best practices for purifying this compound at a larger scale?

A4: Purification of indole derivatives can be challenging.

  • Column Chromatography: This is a very effective method for purifying indoles. For larger scales, flash chromatography systems are often employed. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.

  • Recrystallization: For achieving high purity, recrystallization is a suitable method, although it may result in lower recovery. Experiment with different solvent systems to find the optimal conditions.

  • Initial Workup: An initial workup involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine can help remove some impurities before further purification.

Experimental Protocols

Protocol 1: General Fischer Indole Synthesis of a Substituted Indole-2-carboxylate (Adapted)

This protocol is a generalized procedure based on the Fischer indole synthesis.

Materials:

  • (3,5-Dimethoxyphenyl)hydrazine hydrochloride

  • Methyl pyruvate

  • Glacial acetic acid (or another suitable acid catalyst and solvent system)

  • Sodium hydroxide solution (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, add (3,5-dimethoxyphenyl)hydrazine hydrochloride and methyl pyruvate in equimolar amounts to glacial acetic acid.

  • Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a 1 M NaOH solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate (Isomer of the target molecule)

This protocol describes the synthesis of a constitutional isomer and may provide insights into reaction conditions.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Methyl 2-azidoacetate

  • Sodium methoxide (NaOMe) in methanol

  • Methanol

  • Water

Procedure:

  • In a two-necked round-bottomed flask, dissolve 3,4-dimethoxybenzaldehyde (1.47 mmol) and methyl 2-azidoacetate (5.0 mmol) in 2 ml of methanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add freshly prepared NaOMe in methanol dropwise to the mixture over 15 minutes. The mixture will gradually form a slurry.

  • Stir the reaction for an additional 2.5 hours.

  • Pour the reaction mixture into 50 ml of water, which will result in the formation of a solid yellow precipitate.

  • Separate the precipitate from the liquid by suction filtration.[4]

Visualizations

Synthetic Pathway

G cluster_reactants Reactants cluster_synthesis Fischer Indole Synthesis reactant1 (3,5-Dimethoxyphenyl)hydrazine intermediate Hydrazone Intermediate reactant1->intermediate Condensation reactant2 Methyl Pyruvate reactant2->intermediate product Methyl 4,6-dimethoxy-1H- indole-2-carboxylate intermediate->product Acid Catalyst (e.g., H₂SO₄) Heat

Caption: Synthetic workflow for this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impurities Found optimize_catalyst Optimize Acid Catalyst check_purity->optimize_catalyst Purity OK purify->optimize_catalyst adjust_temp Adjust Reaction Temperature optimize_catalyst->adjust_temp No Improvement end Improved Yield optimize_catalyst->end Improvement check_conditions Ensure Anhydrous Conditions adjust_temp->check_conditions No Improvement adjust_temp->end Improvement check_conditions->end Improvement fail Yield Still Low check_conditions->fail No Improvement

Caption: Troubleshooting workflow for low yield in the synthesis.

References

preventing byproduct formation in dimethoxy-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethoxy-indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing dimethoxy-indoles?

A1: The most frequently employed methods include the Fischer, Bischler-Möhlau, and Hemetsberger indole syntheses.[1] The Fischer synthesis is widely used and involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2][3] The Bischler-Möhlau synthesis is an alternative that typically forms 2-aryl-indoles from an α-bromo-acetophenone and excess aniline under harsh conditions, though milder, microwave-assisted methods have been developed.[4][5]

Q2: Why are methoxy groups on the indole core significant?

A2: Methoxy groups are electron-donating, which activates the indole ring system. This enhanced reactivity can be beneficial for subsequent functionalization but can also lead to challenges in controlling regioselectivity during both the initial indole formation and later electrophilic substitution reactions.[1]

Q3: What are the primary types of byproducts encountered in dimethoxy-indole synthesis?

A3: Common byproducts include regioisomers, polymeric tars, and products from competing side reactions. Regioisomers are a significant issue when using unsymmetrical ketones in the Fischer indole synthesis.[6] Tar formation is common under the harsh acidic and high-temperature conditions often used in these syntheses.[6] Other byproducts can arise from decomposition of the starting materials or intermediates.[6]

Q4: How can I distinguish between different dimethoxy-indole isomers?

A4: While standard electron-ionization mass spectra may not be sufficient to distinguish between isomers, collisionally activated dissociation and energy-resolved mass spectrometry can provide the necessary data. Chromatographic techniques like HPLC and SFC are essential for separation, and NMR spectroscopy is used for structural elucidation.[7][8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of dimethoxy-indoles.

Issue 1: Formation of Regioisomers

Q: My reaction is producing a mixture of indole regioisomers. How can I control the regioselectivity?

A: The formation of regioisomers is a classic challenge in the Fischer indole synthesis when an unsymmetrical ketone is used, as two different enamine intermediates can form.[6] The regiochemical outcome depends on factors like the acid catalyst, reaction conditions, and the electronic properties of substituents on the starting materials.[3][6]

Potential Causes & Solutions:

  • Use of Unsymmetrical Ketones: The primary cause is the ability of an unsymmetrical ketone to form two different hydrazones, leading to cyclization at different positions.

    • Solution 1: Modify the Ketone: If possible, choose a symmetrical ketone or an aldehyde as the carbonyl partner to avoid ambiguity.

    • Solution 2: Influence Enolization: For unsymmetrical ketones, the major regioisomer often results from the more stable enamine intermediate. Weaker acids may alter the ratio of products.[9]

    • Solution 3: Buchwald Modification: A palladium-catalyzed variant of the Fischer synthesis allows for the cross-coupling of aryl bromides and pre-formed hydrazones, offering greater control and potentially avoiding the issue of multiple enamine formations.[2]

  • Substituent Effects on the Aryl Hydrazine: For a meta-substituted phenylhydrazine, the electronic nature of the substituent directs the cyclization.

    • Electron-Donating Groups (EDG): An EDG at the meta position typically directs cyclization to the para position, leading predominantly to the 6-substituted indole. The 4-substituted isomer is usually the minor product.[3]

    • Electron-Withdrawing Groups (EWG): An EWG at the meta position results in poor selectivity, often yielding comparable amounts of the 4- and 6-substituted indoles.[3]

Logical Workflow for Addressing Regioisomer Formation

Caption: Troubleshooting logic for regioisomer formation.
Issue 2: Low Yield and Tar Formation

Q: My reaction yield is very low, and I'm observing significant amounts of black, intractable tar. What can I do?

A: Low yields and tarring are common problems in indole synthesis, especially under strong acid and high-temperature conditions.[6] These issues often stem from substrate decomposition or competing polymerization side reactions.

Potential Causes & Solutions:

CauseDescriptionRecommended Solution(s)
Sub-optimal Temperature High temperatures can promote polymerization and decomposition, leading to tar. Low temperatures may result in an incomplete reaction.[6]Systematically screen temperatures. Start with milder conditions and increase gradually. Consider microwave-assisted synthesis for rapid, controlled heating and potentially improved yields.[5][6]
Inappropriate Acid Catalyst A catalyst that is too strong can cause substrate decomposition. A catalyst that is too weak may not facilitate the reaction efficiently.[6]Screen a range of catalysts. Options include Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates but can also promote charring.[6][10]
Atmosphere Control The presence of oxygen at high temperatures can lead to oxidative side reactions and decomposition.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative decomposition.
Reaction Time Prolonged reaction times, especially at high temperatures, can increase the formation of degradation products and tar.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.

Experimental Workflow for Optimizing Reaction Conditions

Workflow_Optimization Start Low Yield / Tar Formation Setup Prepare Small-Scale Screening Reactions Start->Setup Atmosphere Ensure Inert Atmosphere (N2 or Ar) Setup->Atmosphere ScreenTemp Screen Temperature Gradient (e.g., 60°C, 80°C, 100°C) Atmosphere->ScreenTemp ScreenCatalyst Screen Acid Catalysts (e.g., p-TsOH, ZnCl2, PPA) ScreenTemp->ScreenCatalyst Run in parallel Monitor Monitor Progress by TLC/LC-MS (every 30-60 min) ScreenCatalyst->Monitor Analysis Analyze Yield & Purity (NMR, LC-MS) Monitor->Analysis Decision Optimal Conditions Identified? Analysis->Decision ScaleUp Scale-Up Reaction Under Optimal Conditions Decision->ScaleUp Yes ReEvaluate Re-evaluate Parameters (Consider different solvent or synth route) Decision->ReEvaluate No ReEvaluate->Setup

Caption: Workflow for optimizing reaction conditions to reduce tarring.

Experimental Protocols

Protocol 1: General Procedure for Fischer Synthesis of a Dimethoxy-Indole

This protocol provides a general starting point. The specific catalyst, solvent, and temperature should be optimized for your specific substrates.

Materials:

  • Appropriately substituted dimethoxyphenylhydrazine hydrochloride

  • Ketone or aldehyde (e.g., acetone, cyclohexanone)

  • Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), Zinc Chloride (ZnCl₂), or Polyphosphoric acid (PPA))

  • Solvent (e.g., Toluene, Acetic Acid, or Ethanol)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution for neutralization

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Hydrazone Formation (can be done in situ):

    • To a solution of the dimethoxyphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol), add the ketone or aldehyde (1.1 eq).

    • If starting from the hydrochloride salt, add a mild base like sodium acetate to free the hydrazine.

    • Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).

  • Indolization/Cyclization:

    • Add the acid catalyst (catalytic to stoichiometric amounts, depending on the catalyst's strength and substrate reactivity). For example, ZnCl₂ is often used in stoichiometric amounts, while p-TsOH is used catalytically.[6][10]

    • Heat the reaction mixture to the desired temperature (typically between 80-140°C) under an inert atmosphere.[6]

    • Monitor the reaction by TLC or LC-MS until the starting hydrazone is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto a mixture of ice and water.[6]

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution until the pH is ~7-8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure dimethoxy-indole.[11]

Protocol 2: Purification of Indole Regioisomers by Column Chromatography

Separating regioisomers often requires careful column chromatography.

Materials:

  • Crude mixture of indole regioisomers

  • Silica gel (100-200 mesh is a good starting point)[12]

  • Eluent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The optimal system must be determined by TLC analysis.

  • Glass column, flasks, and other standard chromatography equipment.

Procedure:

  • TLC Analysis: Develop a TLC solvent system that provides good separation (ΔRf > 0.2) between the desired isomer and the byproduct(s). Start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack the column to create a long, uniform bed. A longer column bed generally provides better separation.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column. This "dry loading" technique often results in better resolution than loading the sample as a concentrated liquid.

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure desired product and concentrate under reduced pressure. Verify the purity and structure of the isolated isomer by NMR and Mass Spectrometry.

References

Technical Support Center: Analytical Method Development for Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impure methyl 4,6-dimethoxy-1H-indole-2-carboxylate samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources and types of impurities for a substituted indole like this compound?

Impurities can originate from various sources:

  • Process-Related Impurities: These are derived from the synthetic route. Common indole syntheses like the Fischer, Reissert, or Madelung methods can introduce impurities from starting materials, reagents, or side reactions.[1][2] For instance, if using a Fischer indole synthesis, impurities could arise from the arylhydrazine or ketone starting materials.[3]

  • Degradation Products: Indoles can be sensitive to environmental conditions. Oxidation is a common degradation pathway, often indicated by a pinkish or yellowish discoloration of the sample.[4] Exposure to air, light, and harsh pH conditions can lead to the formation of degradation products.[2] Forced degradation studies are essential to identify these potential degradants.[5][6]

  • Isomeric Impurities: Depending on the synthesis, structural isomers may be formed and require specific chromatographic techniques for separation.[7]

Q2: Which analytical technique is most suitable for separating the main component from its impurities?

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common and effective technique for separating substituted indole derivatives and their impurities.[7][8] It allows for both qualitative and quantitative determination.[9] Coupling HPLC with a mass spectrometry (MS) detector (LC-MS) is highly powerful for identifying unknown impurities.[10][11]

Q3: How do I identify an unknown peak in my chromatogram?

Identifying an unknown impurity typically involves a multi-step approach:

  • Forced Degradation: Perform forced degradation studies (stress testing) under acidic, basic, oxidative, thermal, and photolytic conditions to intentionally generate degradation products. This helps determine if the unknown peak is a degradant.

  • Mass Spectrometry (MS): LC-MS is a primary tool for impurity identification. High-resolution mass spectrometry (HRMS) provides an accurate mass of the impurity, allowing for the determination of its elemental composition.[11]

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides fragmentation patterns of the impurity, which are crucial for elucidating its chemical structure.[12][13]

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for complete structure elucidation.[10][14]

Q4: What is a stability-indicating method and why is it important?

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify any significant degradation products. Developing such a method is a regulatory requirement and is crucial for determining the shelf-life and appropriate storage conditions for the drug substance.[15] Forced degradation studies are the foundation for developing a stability-indicating method.[16]

HPLC Method Development and Troubleshooting Guide

This section addresses common issues encountered during the development of an HPLC method for this compound.

Q5: I'm starting my method development. What are good initial HPLC conditions?

A good starting point for separating indole derivatives is a reversed-phase method.

Parameter Recommended Starting Condition Rationale/Comments
Column C18 or C8, 250 mm x 4.6 mm, 5 µmC18 columns are a versatile starting point for many aromatic compounds.[7][17]
Mobile Phase A 0.1% Formic Acid or 0.1% Acetic Acid in WaterAcidic modifiers improve peak shape for indoles by suppressing the ionization of silanol groups on the column.[9]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better resolution and lower backpressure.
Elution Mode GradientStart with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate elution time of all components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30-35°CUsing a column oven improves retention time reproducibility.[18]
Detection (UV) 220 nm and 280 nmIndole rings have strong absorbance around 220 nm and a secondary absorbance maximum around 280 nm. Monitoring both can be useful.
Injection Volume 10 µLA typical starting volume. Avoid column overload by injecting a smaller volume or diluting the sample if peaks are broad and fronting.[19]

Q6: Why are my chromatographic peaks tailing?

Peak tailing is a common issue with aromatic and basic compounds like indoles.[19]

Possible Cause Solution
Secondary Silanol Interactions The basic nitrogen in the indole ring can interact with acidic silanol groups on the silica-based column, causing tailing.[19] Solutions: 1. Lower the mobile phase pH (e.g., to pH 3.0) to keep the silanol groups protonated.[20] 2. Add a basic modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase to compete for the active sites.[7] 3. Use a modern, base-deactivated column.
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Dilute the sample or reduce the injection volume.[19]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to distorted peaks.[7] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Column Contamination/Void A blocked frit or a void at the column inlet can distort peak shape. Solution: Try back-flushing the column (if permitted by the manufacturer).[19] If the problem persists, the column may need to be replaced. Using a guard column can help prevent this.[18]

Q7: My peaks are split or doubled. What's causing this?

Possible Cause Solution
Injection Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile), it can cause peak distortion.[20] Solution: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used, inject the smallest possible volume.
Partially Blocked Column Frit Debris from the sample or system can block the inlet frit.[20] Solution: Filter all samples and mobile phases. Consider using an in-line filter. Try reversing and flushing the column to waste.
Column Void or Channeling A void has formed at the head of the column.[20] Solution: This usually requires replacing the column. Avoid sudden pressure shocks to prolong column life.
Co-elution of Isomers You may be observing two closely eluting isomers that are not fully resolved. Solution: Optimize the mobile phase composition, gradient slope, or temperature to improve resolution. A different column chemistry may be required.[7]

Q8: My retention times are drifting or changing between injections. How can I fix this?

Possible Cause Solution
Inadequate Column Equilibration The column was not properly equilibrated with the initial mobile phase conditions before injection, especially in gradient methods.[18] Solution: Increase the column equilibration time between runs. A good rule of thumb is 10-15 column volumes.
Fluctuating Column Temperature Changes in ambient temperature can affect retention times.[18] Solution: Use a thermostatted column compartment and ensure it has reached the set temperature.
Mobile Phase Composition Change The mobile phase composition is changing over time (e.g., evaporation of the more volatile component).[18] Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.
Pump or Leak Issues Air bubbles in the pump or a leak in the system can cause inconsistent flow rates.[20] Solution: Degas the mobile phase. Purge the pump to remove bubbles. Check all fittings for leaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are performed to understand the intrinsic stability of the molecule and to ensure the analytical method is stability-indicating.[5][15]

Stress Condition Typical Reagents and Conditions Objective
Acid Hydrolysis 0.1 M HCl, heated at 60-80°C for several hours.To test for lability to acid.[15]
Base Hydrolysis 0.1 M NaOH, at room temperature or heated at 60-80°C.To test for lability to base. The ester group in the molecule is particularly susceptible to base hydrolysis.[15]
Oxidation 3-6% Hydrogen Peroxide (H₂O₂), at room temperature.To test for oxidative stability. The indole ring can be susceptible to oxidation.
Thermal Degradation Sample stored in an oven at 80-100°C for 24-48 hours.To evaluate the effect of high temperature.
Photolytic Degradation Expose the sample (solid and in solution) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).To evaluate light sensitivity.[5]

Note: The goal is to achieve 5-20% degradation of the main peak. Conditions should be adjusted (time, temperature, reagent concentration) to reach this target.[6]

Protocol 2: HPLC-UV Method for Impurity Profiling

This protocol outlines a validated method for quantifying impurities.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1.0 mg/mL).

    • Sample Solution: Prepare the impure sample at the same concentration as the standard solution.

    • Impurity Standards: If known impurities are available, prepare individual stock solutions.

  • Chromatographic Conditions:

    • Use the optimized conditions from the method development phase (see Q5).

    • Ensure the system is equilibrated and the baseline is stable.

  • Analysis and Calculation:

    • Inject a blank (diluent), followed by the standard solution (e.g., 5 replicate injections to check system suitability).

    • Inject the sample solution.

    • Identify impurities by their retention times relative to the main peak.

    • Quantify impurities using the area percent method (assuming the response factor is similar to the main peak) or by using an external standard of the specific impurity if available.

    Area % Calculation:

Visualizations

Analytical_Method_Development_Workflow start_end start_end process process decision decision output output start Start: Define Analytical Target Profile (ATP) lit_review Literature Review & Technique Selection (HPLC) start->lit_review method_dev Initial Method Development (Column, Mobile Phase, etc.) lit_review->method_dev is_separation Peak Shape & Resolution Adequate? method_dev->is_separation method_opt Method Optimization (Gradient, pH, Temp) method_opt->is_separation forced_deg Forced Degradation Studies is_stability Is Method Stability-Indicating? forced_deg->is_stability is_separation->method_opt No is_separation->forced_deg Yes is_stability->method_opt No (Impurity co-elution) validation Method Validation (ICH Guidelines) is_stability->validation Yes end Final Method validation->end HPLC_Troubleshooting_Peak_Tailing problem problem cause cause solution solution start Problem: Peak Tailing cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Column Damage / Contamination? start->cause3 sol1a Lower Mobile Phase pH (<3.5) cause1->sol1a sol1b Add Basic Modifier (e.g., TEA) cause1->sol1b sol1c Use Base-Deactivated Column cause1->sol1c sol2 Dilute Sample or Reduce Injection Volume cause2->sol2 sol3 Use Guard Column & Back-flush/Replace Column cause3->sol3 Impurity_Identification_Workflow start_node start_node process_node process_node analysis_node analysis_node result_node result_node start Unknown Peak Detected in HPLC-UV lcms Analyze by LC-MS start->lcms hrms Obtain Accurate Mass (HRMS) lcms->hrms msms Obtain Fragmentation Pattern (MS/MS) lcms->msms propose Propose Putative Structure(s) hrms->propose msms->propose isolate Isolate Impurity (e.g., Prep-HPLC) propose->isolate nmr Characterize by NMR isolate->nmr confirm Structure Confirmed nmr->confirm

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, and understanding the influence of substituents on its spectroscopic properties is crucial for the synthesis and characterization of new therapeutic agents. This guide focuses on the spectral features of methyl 4,6-dimethoxy-1H-indole-2-carboxylate, a potentially valuable building block in drug discovery. By comparing its expected spectral characteristics with those of the unsubstituted parent compound, methyl 1H-indole-2-carboxylate, and a closely related N-methylated carboxylic acid analogue, 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid, we can delineate the impact of the methoxy and ester functionalities on the NMR, IR, and mass spectra.

Spectral Data Comparison

The following tables summarize the available and predicted spectral data for this compound and its analogues.

Table 1: ¹H NMR Spectral Data (ppm)

CompoundNH (1-H)H-3H-5H-7Aromatic-H (other)OCH₃ (4,6-positions)COOCH₃N-CH₃Solvent
This compound (Predicted) ~11.5~7.0~6.5~6.3-~3.8, ~3.9~3.9-DMSO-d₆
Methyl 1H-indole-2-carboxylate[1][2]11.917.187.097.497.66 (H-4), 7.27 (H-6)-3.88-DMSO-d₆
4,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid[3][4]-7.056.556.26-3.84, 3.88-4.05DMSO-d₆

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundC=OC-2C-3C-4C-5C-6C-7C-3aC-7aOCH₃ (4,6-positions)COOCH₃N-CH₃Solvent
This compound (Predicted) ~162~127~103~155~95~158~92~128~139~55, ~56~52-DMSO-d₆
Methyl 1H-indole-2-carboxylate[1]162.3127.2108.3122.5120.7125.1113.1127.5137.9-52.2-DMSO-d₆

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

CompoundN-H StretchC=O StretchC-O Stretch (ester)C-O Stretch (aryl ether)Aromatic C=C
This compound (Predicted) ~3300-3400~1700-1720~1250-1300~1030-1250~1580-1620
Methyl 1H-indole-2-carboxylate~3300~1680~1250-1300-~1550-1600
1-Methylindole-2-carboxylic acid[5]-~1670-1700-~1030-1250~1580-1620

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation PeaksIonization Method
This compound 235.08204, 176, 148, 120EI
Methyl 1H-indole-2-carboxylate[6]175.06144, 116, 89EI
1-Methylindole-2-carboxylic acid[5]175.06131, 130, 102EI

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. Actual experimental conditions may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates. Absorbance frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced via direct infusion or through a gas chromatograph (GC). The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Visualization of Comparison Workflow

The logical workflow for comparing the spectral data of the target compound with its analogues is depicted in the following diagram.

G cluster_0 Data Acquisition cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Comparison Target Methyl 4,6-dimethoxy- 1H-indole-2-carboxylate NMR NMR (¹H & ¹³C) Target->NMR IR FTIR Target->IR MS Mass Spec. Target->MS Analogue1 Methyl 1H-indole- 2-carboxylate Analogue1->NMR Analogue1->IR Analogue1->MS Analogue2 4,6-dimethoxy-1-methyl- 1H-indole-2-carboxylic acid Analogue2->NMR Analogue2->IR Analogue2->MS Comparison Comparative Analysis of: - Chemical Shifts - Coupling Constants - Functional Group Frequencies - Fragmentation Patterns NMR->Comparison IR->Comparison MS->Comparison Conclusion Structure-Spectra Correlation Comparison->Conclusion

References

biological activity of methyl 4,6-dimethoxy-1H-indole-2-carboxylate vs other indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. While specific experimental data on the biological profile of methyl 4,6-dimethoxy-1H-indole-2-carboxylate remains to be elucidated in publicly available literature, a comparative analysis of related indole derivatives provides valuable insights into its potential therapeutic applications. This guide offers a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory activities of various indole derivatives, supported by experimental data and detailed protocols to aid researchers in the exploration of this versatile scaffold.

Anticancer Activity of Indole Derivatives

Indole derivatives have demonstrated significant potential in oncology, targeting various hallmarks of cancer.[1][2][3] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like topoisomerases to the disruption of microtubule dynamics and the induction of apoptosis.[3][4]

A noteworthy example is the class of indole-based tubulin polymerization inhibitors. For instance, certain benzimidazole-indole derivatives have shown potent inhibitory effects on cancer cell proliferation with IC50 values in the nanomolar range and significant inhibition of tubulin polymerization.[3] Similarly, chalcone-indole derivatives can induce cell cycle arrest in the G2/M phase, effectively suppressing cancer cell growth.[3] The substitution pattern on the indole ring plays a crucial role in determining the potency and mechanism of action. For example, methyl substitution at the N-1 position of certain indole derivatives has been shown to enhance anticancer activity significantly.[3]

Comparative Anticancer Activity of Selected Indole Derivatives
Compound/Derivative ClassCancer Cell Line(s)IC50 Value(s)Mechanism of ActionReference(s)
Quinoline-indole derivativeVarious cancer cell lines2 - 11 nmol/LTubulin polymerization inhibition (colchicine binding site)[3]
Benzimidazole-indole derivativeVarious cancer cell lines~50 nmol/LTubulin polymerization inhibition[3]
Chalcone-indole derivativeVarious cancer cell lines0.22 - 1.80 µmol/LCell cycle arrest in G2/M phase[3]
Indole-vinyl sulfone derivativeVarious cancer cell linesPotent activityTubulin inhibition[3]
Ursolic acid-indole conjugate (5f)SMMC-7721 (Hepatocarcinoma)0.56 ± 0.08 µMTopoisomerase IIα inhibition, apoptosis induction[4]
Ursolic acid-indole conjugate (5f)HepG2 (Hepatocarcinoma)0.91 ± 0.13 µMTopoisomerase IIα inhibition, apoptosis induction[4]
1H-indole-2-carboxylic acid derivative (C11)Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver cancer)Potent inhibitory activityTargeting 14-3-3η protein, G1-S phase cell cycle arrest[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[3][6]

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test indole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent alone).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2]

Diagram of the MTT Assay Workflow

MTT_Assay_Workflow Figure 1. Workflow of the MTT Cytotoxicity Assay. cluster_workflow MTT Assay Protocol A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with indole derivatives B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Remove medium and add solubilization solution F->G H Measure absorbance G->H I Calculate cell viability and IC50 values H->I

Antimicrobial Activity of Indole Derivatives

The indole scaffold is also a promising platform for the development of novel antimicrobial agents to combat drug-resistant pathogens.[7][8] Indole derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][9]

For example, certain indole-triazole derivatives have demonstrated significant antibacterial and antifungal properties.[7] The mechanism of action for many antimicrobial indoles involves the disruption of bacterial cell membranes.[10] Furthermore, some indole carboxylates have been identified as potent inhibitors of metallo-beta-lactamases (MBLs), enzymes that confer resistance to last-resort carbapenem antibiotics.[11] This suggests a potential role for these compounds in overcoming antibiotic resistance.[11]

Comparative Antimicrobial Activity of Selected Indole Derivatives
Compound/Derivative ClassMicroorganism(s)MIC Value(s)Mechanism of ActionReference(s)
Indole-triazole derivative (3d)MRSA, C. kruseiPromising activityNot specified[7]
Indole-3-aldehyde hydrazonesMRSA, S. aureus6.25 - 100 µg/mLNot specified[8]
Indole-1,2,4 triazole conjugatesCandida tropicalisAs low as 2 µg/mLNot specified[9]
Indole-3-carboxamido-polyamine conjugatesS. aureus, MRSA, P. aeruginosaPotent activityBacterial membrane disruption[10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test indole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the indole derivatives in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Diagram of the Antimicrobial Susceptibility Testing Workflow

MIC_Workflow Figure 2. Workflow for MIC Determination. cluster_workflow Broth Microdilution Protocol A Prepare serial dilutions of indole derivatives in a 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate for 18-24 hours B->C D Observe for visible growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Anti-inflammatory Activity of Indole Derivatives

The indole nucleus is a key structural feature in several anti-inflammatory drugs, including the well-known NSAID, indomethacin.[12] Indole derivatives exert their anti-inflammatory effects through various mechanisms, such as the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways.[13][14]

For instance, certain indole-2-carboxamide derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[13][15] Other studies have highlighted the potential of indole derivatives to downregulate the expression of iNOS and COX-2, key enzymes in the inflammatory response.[14]

Comparative Anti-inflammatory Activity of Selected Indole Derivatives
Compound/Derivative ClassIn Vitro/In Vivo ModelKey FindingsMechanism of ActionReference(s)
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)LPS-stimulated RAW264.7 cellsPotent inhibition of NO, IL-6, and TNF-α releaseNot specified[13]
Indole-2-carboxamide derivatives (14f, 14g)LPS-stimulated RAW264.7 cells and mouse model of pulmonary inflammationReduced expression of TNF-α and IL-6; improved lung histopathologyNot specified[15]
Ursolic acid-indole derivative (UA-1)LPS-stimulated RAW264.7 cells and mouse model of systemic inflammationSignificant reduction of NO, TNF-α, IL-6, and IL-1β; downregulation of iNOS and COX-2Inhibition of NF-κB pathway[14]
3-methyl Indole derivativesCarrageenan-induced rat paw edemaPromising anti-inflammatory effectsNot specified[16]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated macrophages.[17]

Materials:

  • RAW 264.7 macrophage cell line

  • Culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Test indole derivatives

  • Griess reagent (for NO measurement)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the indole derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatants and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.[17]

Diagram of the Inflammatory Signaling Pathway

Inflammatory_Pathway Figure 3. Simplified LPS-induced Pro-inflammatory Signaling Pathway. cluster_inhibition Potential Inhibition by Indole Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Pro_inflammatory_Genes promotes transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation leads to Indole Indole Derivatives Indole->NFkB inhibit

Conclusion

While the specific biological activities of this compound await discovery, the extensive research on the broader family of indole derivatives strongly suggests its potential as a bioactive molecule. The indole scaffold's versatility allows for a wide range of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory properties. The data and protocols presented in this guide offer a framework for researchers to explore the therapeutic potential of novel indole derivatives and contribute to the development of new medicines for a variety of diseases. Future studies are warranted to elucidate the specific biological profile of this compound and to understand how the 4,6-dimethoxy substitution pattern influences its activity compared to other known indole derivatives.

References

A Comparative Guide to the Structural Validation of Methoxy-Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of spectroscopic data and experimental protocols for the characterization of key indole derivatives.

This guide provides a comprehensive comparison of the analytical techniques and experimental data used for the structural validation of two methoxy-substituted indole-2-carboxylate derivatives: methyl 5,6-dimethoxy-1H-indole-2-carboxylate and 5-methoxy-1H-indole-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these and similar compounds.

Structural Comparison at a Glance

FeatureMethyl 5,6-dimethoxy-1H-indole-2-carboxylate5-Methoxy-1H-indole-2-carboxylic Acid
Molecular Formula C₁₂H₁₃NO₄[1]C₁₀H₉NO₃[2][3]
Molecular Weight 235.24 g/mol [1]191.18 g/mol [2][3]
Key Structural Differences Two methoxy groups at positions 5 and 6; methyl ester at position 2.One methoxy group at position 5; carboxylic acid at position 2.

Spectroscopic Data for Structural Elucidation

The structural integrity of these indole derivatives is primarily established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the key spectroscopic data for each compound.

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate
5-Methoxy-1H-indole-2-carboxylic Acid

A comprehensive set of spectroscopic data is available for 5-methoxy-1H-indole-2-carboxylic acid, providing a solid benchmark for comparison.

Table 1: Spectroscopic Data for 5-Methoxy-1H-indole-2-carboxylic Acid

TechniqueDataReference
¹H NMR (DMSO-d₆)δ 12.9 (s, 1H, COOH), 11.6 (s, 1H, NH), 7.37 (d, J=8.9 Hz, 1H), 7.11 (d, J=2.5 Hz, 1H), 7.04 (s, 1H), 6.93 (dd, J=8.9, 2.5 Hz, 1H), 3.77 (s, 3H, OCH₃)[2]
¹³C NMR Data not explicitly found in the provided search results.
Mass Spec. (EI, 75 eV)m/z 191 (M⁺), 147, 118, 91, 65[2]
IR (Gas Phase)Major peaks around 3400 cm⁻¹ (N-H stretch), 3000-2800 cm⁻¹ (C-H stretch), 1700 cm⁻¹ (C=O stretch), 1600-1450 cm⁻¹ (aromatic C=C stretch), 1250-1000 cm⁻¹ (C-O stretch)[3]

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the structural validation of these indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 or 500 MHz spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum on the same instrument.

    • Employ a proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Collect the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by coupling the spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of a synthesized indole derivative.

G Workflow for Structural Validation of Indole Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison with Literature NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the key stages in the synthesis, purification, and structural validation of indole derivatives.

References

comparative study of different synthetic routes to dimethoxy-indole carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of indole derivatives is a critical aspect of creating new therapeutic agents. Dimethoxy-indole carboxylates, in particular, are valuable scaffolds in medicinal chemistry. This guide provides a comparative analysis of various synthetic routes to these compounds, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for a given research objective.

Comparison of Synthetic Routes

Several classical and modern synthetic methods can be employed for the synthesis of dimethoxy-indole carboxylates. The choice of a particular route often depends on factors such as the availability of starting materials, desired substitution pattern, scalability, and tolerance to functional groups. The following table summarizes key quantitative data for some of the most common methods.

Synthetic RouteTarget MoleculeStarting MaterialsReagents & ConditionsYield (%)Reaction TimeTemperature (°C)
Hemetsberger Synthesis Methyl 5,6-dimethoxy-1H-indole-2-carboxylate3,4-Dimethoxybenzaldehyde, Methyl azidoacetate1. NaOMe, MeOH; 2. Toluene, reflux~65-704h (step 1), 2h (step 2)0 (step 1), 110 (step 2)
Fischer Indole Synthesis Ethyl 5-methoxy-1H-indole-2-carboxylate*4-Methoxyphenylhydrazine hydrochloride, Ethyl pyruvatePolyphosphoric acidNot specifiedNot specifiedNot specified
Nenitzescu Indole Synthesis Ethyl 5-hydroxy-6-methoxy-2-methyl-1H-indole-3-carboxylate**2-Methoxy-1,4-benzoquinone, Ethyl 3-aminocrotonateAcetic acid, reflux22Not specifiedNot specified

*Note: Data for a monomethoxy derivative is provided as a reference due to the limited availability of specific data for the dimethoxy analog via this route. **Note: Data for a related hydroxy-methoxy derivative is provided as the Nenitzescu synthesis typically yields 5-hydroxyindoles.[1]

Reaction Pathways and Workflows

To visualize the relationships between the different synthetic strategies and the general workflow for producing and comparing dimethoxy-indole carboxylates, the following diagrams are provided.

Synthesis_Pathways cluster_classical Classical Syntheses cluster_modern Modern Syntheses Fischer Fischer Dimethoxy-Indole Carboxylate Dimethoxy-Indole Carboxylate Fischer->Dimethoxy-Indole Carboxylate Reissert Reissert Reissert->Dimethoxy-Indole Carboxylate Bischler-Möhlau Bischler-Möhlau Bischler-Möhlau->Dimethoxy-Indole Carboxylate Leimgruber-Batcho Leimgruber-Batcho Leimgruber-Batcho->Dimethoxy-Indole Carboxylate Hemetsberger Hemetsberger Hemetsberger->Dimethoxy-Indole Carboxylate Nenitzescu Nenitzescu Nenitzescu->Dimethoxy-Indole Carboxylate Larock Larock Larock->Dimethoxy-Indole Carboxylate Buchwald-Hartwig Buchwald-Hartwig Buchwald-Hartwig->Dimethoxy-Indole Carboxylate Heck Coupling Heck Coupling Heck Coupling->Dimethoxy-Indole Carboxylate Starting Materials Starting Materials Starting Materials->Fischer Starting Materials->Reissert Starting Materials->Bischler-Möhlau Starting Materials->Leimgruber-Batcho Starting Materials->Hemetsberger Starting Materials->Nenitzescu Starting Materials->Larock Starting Materials->Buchwald-Hartwig Starting Materials->Heck Coupling

A diagram illustrating various synthetic pathways to dimethoxy-indole carboxylates.

Experimental_Workflow Start Start Select Synthesis Route Select Synthesis Route Start->Select Synthesis Route Perform Synthesis Perform Synthesis Select Synthesis Route->Perform Synthesis Purify Product Purify Product Perform Synthesis->Purify Product Characterize Product Characterize Product Purify Product->Characterize Product Analyze Data Analyze Data Characterize Product->Analyze Data Compare Routes Compare Routes Analyze Data->Compare Routes Compare Routes->Select Synthesis Route Optimize End End Compare Routes->End

A generalized workflow for the synthesis and comparative analysis of dimethoxy-indole carboxylates.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of a synthetic method. Below are protocols for two distinct syntheses of dimethoxy-indole carboxylates.

Hemetsberger Synthesis of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate

The Hemetsberger synthesis provides a reliable route to indole-2-carboxylates through the thermal decomposition of an α-azidocinnamate intermediate.

Step 1: Synthesis of Methyl (Z)-2-azido-3-(3,4-dimethoxyphenyl)acrylate

  • In a 100 mL round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (5.0 g, 30.1 mmol) and methyl azidoacetate (3.8 g, 33.1 mmol) in 30 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.8 g, 33.1 mmol) in 10 mL of methanol dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Pour the mixture into 100 mL of ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize the crude product from methanol to obtain pure methyl (Z)-2-azido-3-(3,4-dimethoxyphenyl)acrylate as a pale yellow solid.

Step 2: Synthesis of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate

  • In a 250 mL round-bottom flask, suspend methyl (Z)-2-azido-3-(3,4-dimethoxyphenyl)acrylate (5.0 g, 19.0 mmol) in 100 mL of toluene.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2 hours. Nitrogen gas evolution will be observed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield a solid residue.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford methyl 5,6-dimethoxy-1H-indole-2-carboxylate as a white solid.

Fischer Indole Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate
  • To a stirred solution of 4-methoxyphenylhydrazine hydrochloride (5.0 g, 28.6 mmol) and ethyl pyruvate (3.3 g, 28.6 mmol) in 50 mL of ethanol, add a few drops of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 1 hour to form the phenylhydrazone.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the resulting crude hydrazone, add 50 g of polyphosphoric acid.

  • Heat the mixture at 100 °C for 30 minutes.

  • Cool the reaction mixture and pour it into 200 mL of ice-water.

  • Neutralize the solution with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield ethyl 5-methoxy-1H-indole-2-carboxylate.

Conclusion

The synthesis of dimethoxy-indole carboxylates can be achieved through various classical and modern synthetic routes. The Hemetsberger synthesis offers a reliable and relatively high-yielding pathway, as demonstrated by the detailed protocol provided. While the Fischer indole synthesis is a powerful tool, optimization for specific dimethoxy-substituted substrates may be required. The Nenitzescu synthesis is more suited for the preparation of hydroxy-indoles. Modern palladium-catalyzed methods, such as the Larock, Buchwald-Hartwig, and Heck reactions, offer promising alternatives with the potential for high efficiency and functional group tolerance, though specific applications to the target molecules require further exploration. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the desired substitution pattern, scale, and available resources.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for any synthesized compound is a cornerstone of reliable and reproducible research, particularly in the realm of drug discovery and development. This guide provides a comprehensive comparison of analytical methods for evaluating the purity of methyl 4,6-dimethoxy-1H-indole-2-carboxylate, a key intermediate in various synthetic pathways. By presenting objective comparisons and supporting experimental data, this document aims to equip researchers with the necessary tools to ensure the quality and integrity of their synthesized materials.

Workflow for Purity Assessment

A multi-faceted approach is essential for a thorough purity determination. The general workflow begins with preliminary qualitative checks and progresses to more sensitive quantitative analyses. This systematic process ensures that any impurities, such as residual starting materials, byproducts, or degradation products, are identified and quantified.

Purity Assessment Workflow General Workflow for Purity Assessment cluster_synthesis Synthesis & Purification cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative & Structural Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification tlc Thin-Layer Chromatography (TLC) purification->tlc Initial Purity Check mp Melting Point Analysis tlc->mp nmr NMR Spectroscopy (¹H, ¹³C) mp->nmr ms Mass Spectrometry (MS) nmr->ms hplc High-Performance Liquid Chromatography (HPLC) ms->hplc ir Infrared (IR) Spectroscopy hplc->ir

Caption: A general workflow for the synthesis, purification, and multi-step purity assessment of an organic compound.

Physicochemical and Spectroscopic Data Comparison

Parameter This compound (Expected) Methyl 5,6-dimethoxy-1H-indole-2-carboxylate Methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate
Molecular Formula C₁₂H₁₃NO₄C₁₂H₁₃NO₄[1]C₁₂H₁₄N₂O₄[2]
Molecular Weight 235.24 g/mol 235.23 g/mol [1]250.25 g/mol [2]
Melting Point (°C) Data not availableData not available in searched results141-144 °C[2]
¹H NMR (ppm) Estimated based on structureData not available in searched resultsData not available in searched results
¹³C NMR (ppm) Estimated based on structureData not available in searched resultsData not available in searched results
IR (cm⁻¹) Estimated based on structureData not available in searched resultsData not available in searched results
MS (m/z) Expected [M]+ at 235[M]+ at 235[1][M]+ at 250

Key Analytical Techniques for Purity Assessment

The selection of appropriate analytical techniques is critical for a robust purity assessment. Each method provides unique information about the synthesized compound and potential impurities.

Analytical Techniques Comparison Comparison of Key Analytical Techniques cluster_info Information Provided cluster_tech Analytical Technique purity_info Purity (%) structure_info Structural Information mw_info Molecular Weight fg_info Functional Groups hplc HPLC hplc->purity_info qnmr qNMR qnmr->purity_info qnmr->structure_info ms Mass Spec ms->structure_info ms->mw_info ir IR Spec ir->fg_info

Caption: A comparison of the primary information provided by different analytical techniques.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for determining the purity of a compound by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around the λmax).

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Data Analysis: Purity is assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural elucidation and can be used for quantitative analysis (qNMR).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the structure of this compound.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule.

  • qNMR (Quantitative NMR): For quantitative analysis, a certified internal standard with a known concentration is added to the sample. The purity of the target compound is determined by comparing the integral of a specific proton signal of the analyte to that of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can help in identifying impurities.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or GC (GC-MS) system.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices for this type of molecule.

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers can be used.

  • Mode: Acquire data in full scan mode to detect the molecular ion peak ([M+H]⁺ or [M-H]⁻) and in fragmentation mode (MS/MS) to aid in structural confirmation.

  • Sample Preparation: For direct infusion, prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. For LC-MS, the sample is prepared as for HPLC analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.

  • Data Analysis: The spectrum should display characteristic absorption bands for the functional groups present in this compound, such as N-H stretching, C=O stretching of the ester, and C-O stretching of the methoxy groups.

Potential Impurities and Their Identification

The most likely impurities in the synthesized this compound will depend on the synthetic route employed. Assuming a Fischer indole synthesis approach, potential impurities could include:

  • Unreacted Starting Materials: Such as 3,5-dimethoxyphenylhydrazine and methyl pyruvate.

  • Isomeric Byproducts: Formation of other indole isomers is possible depending on the reaction conditions.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

These impurities can often be detected and identified using the analytical techniques described above. For example, HPLC can separate isomers and starting materials, while NMR can identify their characteristic signals.

By employing a combination of these analytical methods and comparing the obtained data with that of known standards or closely related analogs, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability of their subsequent scientific investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of principal analytical techniques for the quantification and purity assessment of methyl 4,6-dimethoxy-1H-indole-2-carboxylate. The cross-validation of analytical methods is a critical process in pharmaceutical development, ensuring data integrity, reliability, and regulatory compliance by comparing results from different orthogonal methods.[1] This document outlines detailed experimental protocols, presents representative performance data, and serves as a framework for establishing a robust analytical control strategy.

Due to the limited availability of comprehensive public data for this specific molecule, this guide presents a comparison based on established performance characteristics for closely related indole derivatives and substituted carboxylates. The data herein is representative and intended to illustrate the cross-validation process.

Comparison of Analytical Method Performance

The selection of an analytical method is guided by its intended purpose, whether for routine quality control, stability testing, or bioanalysis.[2][3] The objective of cross-validation is to demonstrate that different analytical procedures are fit for their intended purpose and yield comparable, reliable results.[2] Key performance parameters, defined by ICH guidelines, include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[4][5]

Below is a summary of typical performance data for three common analytical techniques used for the analysis of indole-2-carboxylate derivatives.

Table 1: Representative Performance Characteristics of Analytical Methods

ParameterHPLC-UVHPLC-MS/MSQuantitative NMR (¹H qNMR)
Linearity Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL0.5 - 50 mg/mL
Correlation Coefficient (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~20 ng/mL~0.05 ng/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~50 ng/mL~0.1 ng/mL~0.5 mg/mL
Specificity Moderate to HighVery HighVery High

Visualization of Analytical Workflows

A well-defined workflow is essential for ensuring the reproducibility of analytical results. The following diagrams illustrate a general workflow for sample analysis and the logical framework for a cross-validation study.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weighing & Dissolution p2 Standard/QC Preparation p1->p2 p3 Dilution / Derivatization p2->p3 a1 Method Setup p3->a1 a2 System Suitability Test a1->a2 a3 Sequence Run a2->a3 d1 Integration & Calibration a3->d1 d2 Quantification d1->d2 d3 Reporting d2->d3

General Analytical Workflow

G cluster_methods Orthogonal Analytical Methods cluster_results Comparative Data Analysis Compound Test Article: Methyl 4,6-dimethoxy- 1H-indole-2-carboxylate HPLC HPLC-UV (Chromatographic Purity) Compound->HPLC LCMS HPLC-MS/MS (Impurity Identification) Compound->LCMS qNMR qNMR (Absolute Purity/Assay) Compound->qNMR Compare Compare Results: - Purity - Assay - Impurity Profile HPLC->Compare LCMS->Compare qNMR->Compare Conclusion Final Validated State: Confident assignment of purity and strength for the test article. Compare->Conclusion

Cross-Validation Logical Framework

Experimental Protocols

Detailed and standardized protocols are fundamental for method validation and transfer.[6]

This method is suitable for the quantification of the main component and known impurities.[7]

  • Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm, selected based on the UV absorbance maximum of indole compounds.[8]

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol. Create a series of calibration standards by serial dilution to cover the linear range (e.g., 0.1 to 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a target concentration within the calibration range.

This technique provides high sensitivity and specificity, making it ideal for impurity profiling and bioanalysis.[9][10]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatography: Conditions are typically similar to the HPLC-UV method but may use a smaller particle size column (e.g., ≤1.8 µm) and lower flow rates (e.g., 0.4 mL/min) for improved sensitivity.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • MS Parameters:

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion (Q1): [M+H]⁺ for this compound.

    • Product Ion (Q3): A stable, high-intensity fragment ion identified during method development.

    • Optimization: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity.

  • Standard and Sample Preparation: Similar to HPLC-UV, but standards and samples are prepared at much lower concentrations (e.g., ng/mL range) and may require a solid-phase extraction (SPE) step for complex matrices.[8]

qNMR is a primary analytical method that can determine purity and concentration without the need for a specific reference standard of the analyte.[11][12] It quantifies the analyte against a certified internal standard.[13]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

  • Internal Standard (IS): A certified standard with known purity (e.g., maleic acid, dimethyl sulfone). The IS must have a simple proton spectrum that does not overlap with analyte signals.[15]

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the analyte.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 30° or 90° single pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically ≥ 30 seconds for accurate quantification).

    • Number of Scans: 16-64, to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the analyte and internal standard.[11]

Conclusion and Recommendations

The cross-validation of analytical results using orthogonal methods provides a high degree of confidence in the quality of a drug substance.

  • HPLC-UV is a robust and reliable method for routine quality control, assay, and purity testing where impurities are known and well-resolved.[7]

  • HPLC-MS/MS is the method of choice for trace-level impurity identification and quantification, as well as for bioanalytical studies requiring high sensitivity and specificity.[16]

  • ¹H qNMR serves as an excellent primary method for the absolute quantification (assay) of the main component and for certifying the purity of reference standards, providing an orthogonal check to chromatographic methods.[12][14]

By comparing the results from these different techniques, researchers can build a comprehensive analytical package that ensures the identity, strength, quality, and purity of this compound, satisfying scientific rigor and regulatory expectations.[1]

References

Benchmarking the Therapeutic Potential of 4,6-Dimethoxy-1H-indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Strategic substitution on the indole ring can significantly modulate the pharmacological profile of the resulting compounds. This guide provides a comparative analysis of the therapeutic potential of a series of novel heterocyclic compounds derived from 4,6-dimethoxy-1H-indole. The data presented herein is primarily based on the findings of Mubarak et al. (2023), which systematically synthesized and evaluated these derivatives for their anticancer and antibacterial activities.[1][2]

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of the synthesized 4,6-dimethoxy-1H-indole derivatives was evaluated against the human breast cancer cell line MCF-7. The results, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), are summarized in the table below.

Compound IDMolecular StructureIC50 (µg/mL) against MCF-7
R3 Thio-diazetidine derivative31.06
R6 Pyrazoline derivative42.11
R9 Triazolidine derivative39.03
R11 Thiazolidine derivative51.23

Data sourced from Mubarak et al. (2023).[1][2]

The study revealed that compounds with a free (NH) group, specifically R3, R6, R9, and R11, demonstrated the most potent activity against MCF-7 cells, with IC50 values ranging from 31.06 to 51.23 µg/mL.[1][2] The thio-diazetidine derivative (R3) exhibited the highest efficacy among the tested compounds.

Comparative Analysis of Antibacterial Activity

The antibacterial potential of the 4,6-dimethoxy-1H-indole derivatives was assessed against two clinically relevant bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The activity was determined by measuring the diameter of the inhibition zone in an agar well diffusion assay.

Compound IDInhibition Zone Diameter (mm) vs. S. aureusInhibition Zone Diameter (mm) vs. E. coli
R2 1513
R3 1614
R5 119
R6 1816
R7 1210
R8 1412
R9 1715
R10 1311
R11 1614

Data sourced from Mubarak et al. (2023).[1][2]

The results indicate that the synthesized compounds displayed promising antibacterial activity. The pyrazoline derivative (R6) and the triazolidine derivative (R9) showed the most significant inhibition zones against both bacterial strains, suggesting a broad spectrum of activity.

Experimental Protocols

Synthesis of 4,6-Dimethoxy-1H-indole Derivatives (General Scheme)

The synthesis of the evaluated compounds commenced with 4,6-dimethoxy-1H-indole as the starting material. This was first reacted with chloroacetic acid to produce an intermediate (R1). This intermediate served as a versatile precursor for the synthesis of various heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine analogs. For instance, reaction with urea and thiourea yielded diazetidin-2-one (R2) and diazetidine-2-thione (R3), respectively.[1][2] A detailed schematic of the synthesis is provided in the visualization section below.

In Vitro Anticancer Activity (MTT Assay)

The anticancer effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the MCF-7 cell line.

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with varying concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

The antibacterial activity was evaluated using the agar well diffusion method.

  • Media Preparation: Nutrient agar was prepared and sterilized.

  • Bacterial Inoculation: The agar plates were inoculated with standardized suspensions of S. aureus and E. coli.

  • Well Preparation: Wells of a specified diameter were created in the agar plates.

  • Compound Application: A defined concentration of each test compound dissolved in DMSO was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well was measured in millimeters.

Visualizations

Synthesis_Workflow cluster_derivatives Derivative Synthesis cluster_final_compounds Final Compounds start 4,6-Dimethoxy-1H-indole r1 Intermediate (R1) (2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid) start->r1 + Chloroacetic Acid r2 Diazetidin-2-one (R2) r1->r2 + Urea r3 Diazetidine-2-thione (R3) r1->r3 + Thiourea r4 Thiadiazole (R4) r1->r4 + Thiosemicarbazide r5 Schiff Base (R5) r4->r5 + Benzaldehyde r6_r11 Compounds R6-R11 (Pyrazoline, Triazolidine, etc.) r5->r6_r11 + Various Reagents (Hydrazine, etc.) Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Synthesis of 4,6-Dimethoxy-1H-indole Derivatives purification Purification and Characterization (FTIR, NMR) start->purification anticancer Anticancer Assay (MTT on MCF-7) purification->anticancer antibacterial Antibacterial Assay (Well Diffusion) purification->antibacterial ic50 IC50 Calculation anticancer->ic50 inhibition_zone Inhibition Zone Measurement antibacterial->inhibition_zone comparison Comparative Analysis ic50->comparison inhibition_zone->comparison PI3K_Akt_Pathway cluster_downstream Downstream Effects rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation indole Indole Derivatives (Potential Inhibitors) indole->pi3k Inhibition indole->akt Inhibition

References

literature comparison of reported yields for methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reported yields for methyl 4,6-dimethoxy-1H-indole-2-carboxylate and its close structural analogs. Due to the limited availability of direct synthetic reports for the title compound, this document focuses on the synthesis of closely related methoxy-substituted indole-2-carboxylates, offering valuable insights into potential synthetic strategies and expected yields. The information presented is collated from various literature sources to aid researchers in the design and execution of synthetic routes towards this class of compounds.

Comparison of Reported Yields for Methoxy-Substituted Indole-2-Carboxylates

The following table summarizes the reported yields for the synthesis of various methoxy-substituted indole-2-carboxylate derivatives. While a direct synthetic protocol for this compound is not readily found in the surveyed literature, the data for analogous compounds provide a useful benchmark for potential synthetic endeavors.

CompoundSynthetic MethodReported Yield (%)Reference
Methyl 5,6-dimethoxy-1H-indole-2-carboxylateHemetsberger–Knittel synthesisNot specified[1]
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylateCommercially available starting material for further elaborationNot applicable
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylateMulti-step synthesis involving methoxylation and methylationNot specified[2]
3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindoleBischler method86%
2,2,2-trichloroethyl 2-(4,6-dimethoxy-1H-indol-3-yl)-4-methylthiazole-3(2H)-carboxylateAmidoalkylation of 4,6-dimethoxyindole92%[3]

Key Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below is a key protocol for the synthesis of a closely related analog, which can be adapted for the synthesis of the target compound.

Synthesis of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate

A common route to this class of compounds is the Hemetsberger–Knittel indole synthesis.[1] Another described method involves the reaction of 3,4-dimethoxybenzaldehyde with methyl 2-azidoacetate.

Experimental Protocol:

  • Reaction Setup: In a two-necked round-bottomed flask under a nitrogen atmosphere, 3,4-dimethoxybenzaldehyde (1.47 mmol) and methyl 2-azidoacetate (5.0 mmol) are dissolved in methanol (2 ml).

  • Reaction Execution: The solution is cooled to 0°C in an ice bath. Freshly prepared sodium methoxide in methanol is added dropwise over 15 minutes, leading to the formation of a slurry.

  • Stirring: The reaction mixture is stirred for an additional 2.5 hours.

  • Work-up: The mixture is then poured into 50 ml of water, resulting in the formation of a solid yellow precipitate. This intermediate is collected by suction filtration.

  • Cyclization: The solid intermediate is dissolved in toluene (3 ml) and transferred to a microwave reactor vessel. The vessel is sealed and heated in the microwave reactor at 130°C for 30 minutes.

  • Isolation: Upon cooling, the final product crystallizes from the toluene and is isolated by suction filtration.

Synthetic Workflow Visualization

The logical flow of the synthetic comparison and adaptation process is illustrated in the diagram below. This visualization outlines the steps from identifying the target compound to utilizing data from analogous syntheses to inform experimental design.

G A Target Compound: This compound B Literature Search for Direct Synthesis A->B C Direct Synthesis Data Found? B->C D Compile and Report Data C->D Yes E Search for Synthesis of Analogs C->E No F Identify Closest Structural Analogs (e.g., 5,6-dimethoxy isomer) E->F G Extract Yield Data and Experimental Protocols F->G H Comparative Analysis and Protocol Adaptation G->H I Inform Synthetic Strategy for Target Compound H->I

Caption: Logical workflow for literature comparison and synthetic strategy development.

References

Evaluating the Novelty of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold remains a cornerstone in medicinal chemistry, with numerous derivatives showing significant therapeutic potential. This guide provides a comprehensive evaluation of the novelty of recently synthesized methyl 4,6-dimethoxy-1H-indole-2-carboxylate derivatives, comparing their anticancer and antibacterial performance against established alternatives. The data presented is supported by detailed experimental protocols to ensure reproducibility and facilitate further research.

Comparative Performance Analysis

The therapeutic potential of novel this compound derivatives has been evaluated through in vitro anticancer and antibacterial assays. The results are benchmarked against the standard chemotherapeutic agent Doxorubicin and commonly used antibiotics.

Anticancer Activity

A series of novel pyrazole, isoxazole, and pyrimidine derivatives synthesized from 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid were evaluated for their cytotoxic activity against the human breast cancer cell line MCF-7. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

Compound IDDerivative TypeCancer Cell LineIC50 (µg/mL)[1]Doxorubicin IC50 (µM)
R3 Diazetidine-2-thioneMCF-731.060.4 - 4[2][3][4]
R6 PyrazolineMCF-733.660.4 - 4[2][3][4]
R9 TriazolidineMCF-742.180.4 - 4[2][3][4]
R11 TriazolidineMCF-751.230.4 - 4[2][3][4]

Note: Doxorubicin IC50 values are presented in µM and were converted from various sources for comparison. The IC50 of Doxorubicin can vary depending on the specific experimental conditions and exposure time.

The synthesized derivatives demonstrated moderate anticancer activity against the MCF-7 cell line. For instance, compound R3 , a diazetidine-2-thione derivative, exhibited the most potent activity with an IC50 value of 31.06 µg/mL.[1] When compared to the standard chemotherapeutic drug Doxorubicin, which has reported IC50 values ranging from approximately 0.4 to 4 µM against MCF-7 cells, the novel compounds show lower potency.[2][3][4] However, their unique structural motifs warrant further investigation and optimization to enhance their anticancer efficacy.

Antibacterial Activity

The antibacterial potential of the novel 4,6-dimethoxy-1H-indole derivatives was assessed against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.

Compound IDDerivative TypeEscherichia coli MIC (µg/mL)[1]Staphylococcus aureus MIC (µg/mL)[1]
R2 Diazetidin-2-one12562.5
R3 Diazetidine-2-thione12562.5
R7 Pyrazoline250125
R8 Isoxazole250125
R10 Triazolidine12562.5

Comparison with Standard Antibiotics:

  • Ciprofloxacin: MIC values for E. coli are typically in the range of 0.004-0.125 µg/mL, and for S. aureus 0.12-1 µg/mL.

  • Vancomycin: Primarily active against Gram-positive bacteria, with MIC values for S. aureus typically between 0.5-2 µg/mL.

The newly synthesized compounds exhibited some antibacterial activity, particularly against Staphylococcus aureus. Compounds R2 , R3 , and R10 were the most effective against S. aureus, with an MIC of 62.5 µg/mL.[1] However, when compared to standard antibiotics like Ciprofloxacin and Vancomycin, their efficacy is significantly lower. This suggests that while these derivatives possess a degree of antibacterial action, substantial structural modifications would be necessary to compete with existing antibiotic agents.

Experimental Protocols

Synthesis of 4,6-dimethoxy-1H-indole Derivatives

The synthesis of the novel derivatives commences with the reaction of 4,6-dimethoxy-1H-indole with chloroacetic acid to yield 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (R1).[1][5] This intermediate serves as the precursor for the synthesis of various heterocyclic derivatives.

Synthesis of Pyrazole and Isoxazole Derivatives:

A general procedure for the synthesis of pyrazole and isoxazole rings from a suitable precursor involves cyclization reactions with hydrazine hydrate or hydroxylamine hydrochloride, respectively.[6][7][8]

  • Schiff Base Formation: The precursor compound is reacted with an appropriate aromatic aldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol and refluxed to form a Schiff base.[5]

  • Cyclization to Pyrazoline (e.g., R6, R7): The Schiff base is then refluxed with hydrazine hydrate or phenylhydrazine in ethanol to yield the corresponding pyrazoline derivative.[5]

  • Cyclization to Isoxazole (e.g., R8): The Schiff base is refluxed with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide in ethanol to afford the isoxazole derivative.[5]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds against the MCF-7 cancer cell line is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains (E. coli and S. aureus) are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: The test compounds are serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Proposed Mechanism of Action and Signaling Pathway

Indole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[9][10] A prominent target for many anticancer agents is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[11][12][13][14][15] Activation of VEGFR-2 by its ligand VEGF triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to tumor angiogenesis.

The following diagram illustrates the VEGFR-2 signaling pathway, a potential target for the novel 4,6-dimethoxy-1H-indole-2-carboxylate derivatives.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

This proposed mechanism suggests that the novel indole derivatives may exert their anticancer effects by inhibiting the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling cascades that are crucial for tumor angiogenesis and growth.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of the novel this compound derivatives.

Experimental_Workflow Start 4,6-dimethoxy-1H-indole Step1 Reaction with chloroacetic acid Start->Step1 Intermediate 2-(4,6-dimethoxy-1H- indol-1-yl)acetic acid (R1) Step1->Intermediate Step2 Derivatization (e.g., Pyrazole, Isoxazole synthesis) Intermediate->Step2 Derivatives Novel Indole Derivatives Step2->Derivatives Evaluation Biological Evaluation Derivatives->Evaluation Anticancer Anticancer Assay (MCF-7, MTT) Evaluation->Anticancer Antibacterial Antibacterial Assay (E. coli, S. aureus, MIC) Evaluation->Antibacterial Analysis Data Analysis & Comparison Anticancer->Analysis Antibacterial->Analysis

Caption: General workflow for the synthesis and biological evaluation of novel indole derivatives.

Conclusion

The newly synthesized this compound derivatives exhibit moderate anticancer and antibacterial activities. While their current efficacy does not surpass that of established clinical drugs, their novel structures present a promising scaffold for further optimization. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for future research aimed at enhancing the therapeutic potential of this class of compounds. Further structure-activity relationship (SAR) studies are warranted to identify modifications that could lead to the development of more potent and selective agents for the treatment of cancer and bacterial infections.

References

A Comparative Guide on the Efficacy of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate Derivatives: An In Vitro vs. In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, derivatives of methyl 4,6-dimethoxy-1H-indole-2-carboxylate have emerged as a promising class of compounds with potential anticancer properties. The journey from a promising compound in a petri dish to a viable clinical candidate is fraught with challenges, with a significant hurdle being the translation of in vitro efficacy to in vivo therapeutic effects. This guide provides a comparative overview of the available in vitro data for derivatives of 4,6-dimethoxy-1H-indole and outlines the standard methodologies for their crucial in vivo evaluation, highlighting the importance of this transitional step in drug discovery.

In Vitro Efficacy: A Look at the Anticancer Potential

Recent studies have explored the synthesis and cytotoxic effects of various heterocyclic compounds derived from 4,6-dimethoxy-1H-indole. A notable study by Mubaraka et al. synthesized a series of pyrazole, isoxazole, and pyrimidine derivatives and evaluated their anticancer activity against the MCF-7 human breast cancer cell line.[1] The half-maximal inhibitory concentration (IC50) values from this research provide a quantitative measure of the in vitro potency of these compounds.

Table 1: In Vitro Anticancer Activity of 4,6-dimethoxy-1H-indole Derivatives against MCF-7 Cells

Compound IDHeterocyclic MoietyIC50 (µg/mL)
R3 Diazetidine-2-thione31.06[1]
R6 Pyrazoline33.66[1]
R9 Isoxazole42.18[1]
R11 Pyrimidine51.23[1]

Data sourced from Mubaraka H. A., et al. (2023).[1]

These results indicate that derivatives containing diazetidine-2-thione and pyrazoline moieties exhibit the most potent cytotoxic effects against MCF-7 cells in a laboratory setting. However, these promising in vitro findings necessitate validation in a more complex biological system.

The Crucial Next Step: In Vivo Evaluation

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the intricate environment of a living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), drug delivery to the tumor site, and interactions with the tumor microenvironment can significantly influence a compound's efficacy. Therefore, in vivo studies in animal models are an indispensable step in the preclinical development of any potential anticancer agent.

To date, specific in vivo efficacy data for the aforementioned 4,6-dimethoxy-1H-indole derivatives (R3, R6, R9, and R11) have not been reported in publicly available literature. The following sections detail the standard experimental protocols that would be employed to assess their in vivo anticancer activity.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (typically 24-72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study: Xenograft Mouse Model

The human tumor xenograft model is a widely used preclinical model to evaluate the antitumor efficacy of experimental drugs.

Protocol:

  • Cell Preparation: Culture a human cancer cell line (e.g., MCF-7) and harvest the cells during their exponential growth phase.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells in a sterile medium, sometimes mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers, calculated with the formula: (Length × Width²)/2.

  • Drug Administration: Randomize the tumor-bearing mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and the vehicle control to their respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Dosing schedules can vary (e.g., daily, twice weekly).

  • Efficacy and Toxicity Assessment: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor growth and the body weight of the mice (as an indicator of toxicity) throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Further analyses can include histopathology of the tumors and other organs.

Visualizing the Path from Lab Bench to Preclinical Model

To better understand the workflow and the biological context of these studies, the following diagrams illustrate the experimental process and a key signaling pathway often implicated in the mechanism of action of indole derivatives.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation a Compound Synthesis (4,6-dimethoxy-1H-indole derivatives) c MTT Assay a->c b Cell Culture (e.g., MCF-7) b->c d IC50 Determination c->d g Compound Administration d->g Lead Compound Selection e Xenograft Model (Immunocompromised Mice) f Tumor Implantation e->f f->g h Tumor Growth Inhibition (TGI) Measurement g->h

Caption: From In Vitro Discovery to In Vivo Validation Workflow.

Indole derivatives are known to modulate various signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in many cancers and a common target for novel therapeutics.

PI3K_Akt_Pathway Indole_Derivative 4,6-Dimethoxy-1H-indole Derivative PI3K PI3K Indole_Derivative->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Bridging the Gap: The Importance of Correlating In Vitro and In Vivo Data

The transition from in vitro to in vivo studies often reveals discrepancies in compound efficacy. A compound with a low IC50 value in a cell-based assay may not necessarily translate to significant tumor growth inhibition in an animal model. This can be due to poor bioavailability, rapid metabolism, or an inability to reach the tumor at therapeutic concentrations. Conversely, some compounds may exhibit greater potency in vivo due to favorable metabolic activation or beneficial effects on the tumor microenvironment.

For indole-2-carboxylate derivatives, for instance, studies on other analogs have shown that factors like lipophilicity and the nature of substituents can dramatically affect their in vivo performance. Therefore, a comprehensive understanding of the structure-activity relationship (SAR) and the pharmacokinetic profile is essential for the successful development of this class of compounds.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of methyl 4,6-dimethoxy-1H-indole-2-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Quantitative Hazard Data for Structurally Related Compounds

To provide a framework for safe handling, the following table summarizes the hazard classifications for similar indole compounds. It is prudent to assume that this compound may exhibit similar properties.

Hazard ClassificationGHS CategoryCompound
Acute Toxicity, OralCategory 4Methyl 1H-indole-2-carboxylate, 1H-Indole-2-carboxylic acid
Acute Toxicity, DermalCategory 4Methyl 1H-indole-2-carboxylate, 1H-Indole-2-carboxylic acid
Skin Corrosion/IrritationCategory 2Methyl 1H-indole-2-carboxylate, 5,6-Dimethoxyindole-2-carboxylic acid, 1H-Indole-2-carboxylic acid
Serious Eye Damage/IrritationCategory 2/2AMethyl 1H-indole-2-carboxylate, 5,6-Dimethoxyindole-2-carboxylic acid, 1H-Indole-2-carboxylic acid, Indole-3-carboxaldehyde
Specific target organ toxicity (single exposure)Category 3Methyl 1H-indole-2-carboxylate, 5,6-Dimethoxyindole-2-carboxylic acid, 1H-Indole-2-carboxylic acid, Indole-3-carboxaldehyde

Data compiled from various Safety Data Sheets for structurally similar compounds.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company[5][6]. Under no circumstances should this chemical be disposed of in the regular trash or down the drain [5][6][7].

1. Waste Segregation and Collection:

  • Identify Waste Streams: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

    • Contaminated PPE (e.g., gloves).

  • Segregate Waste: Separate solid and liquid waste into designated, chemically compatible containers[8].

2. Container Management:

  • Use Appropriate Containers: Collect waste in containers that are in good condition, compatible with the chemical, and have a secure, screw-top cap. Plastic containers are often preferred[9][10].

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's EHS office[7][9]. The label must include:

    • The full chemical name: "this compound". Avoid using abbreviations.

    • The approximate concentration and quantity of the waste.

    • The date when the first waste was added to the container.

    • The name and contact information of the principal investigator or responsible person.

    • The laboratory room number.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste[5][9][10]. This prevents the release of vapors and potential spills.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the properly labeled waste container in a designated SAA within the laboratory where the waste is generated[7][9][10].

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is inspected weekly for any signs of leakage[10].

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA[9].

4. Disposal of Empty Containers:

  • A container that has held this compound is considered "empty" only after it has been triple-rinsed with a suitable solvent (e.g., acetone, methanol) that can dissolve the compound[5].

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste[5].

  • After triple-rinsing, deface or remove all hazardous labels from the empty container. The container can then typically be disposed of as regular laboratory glass or plastic waste. However, it is best practice to confirm this with your institution's EHS office[5][7].

5. Arranging for Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but this can vary by institution), submit a waste collection request to your EHS office[5][9].

  • Complete all necessary paperwork accurately, detailing the contents of the waste container.

Experimental Protocols

Triple-Rinse Procedure for Empty Containers:

  • Select a solvent in which this compound is soluble (e.g., methanol, acetone).

  • Add an amount of the solvent equal to approximately 10% of the container's volume.

  • Securely cap the container and swirl to rinse all interior surfaces thoroughly.

  • Pour the solvent rinsate into the designated liquid hazardous waste container.

  • Repeat the rinsing process two more times, collecting the rinsate each time.

  • Allow the container to air dry in a fume hood before disposal.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_empty Empty Container Disposal start Generate Waste (Solid or Liquid) segregate Segregate Solid and Liquid Waste start->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store inspect Weekly Inspection of SAA store->inspect full Container Full or Time Limit Reached store->full request Submit Waste Pickup Request to EHS full->request ehs EHS Collects and Disposes of Waste request->ehs empty_container Empty Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface Deface Labels triple_rinse->deface collect_rinsate->containerize Add to Liquid Waste dispose_trash Dispose of Container as Non-Hazardous Waste deface->dispose_trash

References

Personal protective equipment for handling methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety protocols and logistical information for handling methyl 4,6-dimethoxy-1H-indole-2-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profiles of structurally related indole derivatives. It is imperative to treat this compound as potentially hazardous and adhere to rigorous laboratory safety standards.

Hazard Profile

Based on analogous indole compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2][3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The minimum required PPE is outlined below.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes and dust.[1][6][7] A face shield should be worn for splash hazards.[6][7]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are required.[6][8][9] Inspect gloves for integrity before each use.
Body Protection A full-length, buttoned laboratory coat is mandatory to protect skin and clothing.[1][6][8]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6] A NIOSH-approved respirator may be necessary for handling the solid form to avoid dust inhalation.[1][2][3]
Foot Protection Closed-toe shoes that fully cover the feet are required.[6][7]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical to minimizing risk and ensuring a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dust.[6]

Handling Procedures:

  • Preparation: Before beginning any work, thoroughly review this safety guide. Don all required PPE.

  • Weighing: If weighing the solid compound, do so within the fume hood.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[3][10]

  • Store in a dry, cool, and well-ventilated place.[3][10]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a labeled, sealed, and puncture-resistant container designated for hazardous solid waste.[11]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, sealed container labeled for hazardous liquid waste.

  • Do not pour any waste containing this compound down the drain.[6][12]

Labeling and Storage of Waste:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • List all components of the waste mixture, including solvents.

  • Store waste containers in a designated and secure satellite accumulation area.

Final Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.[6]

  • Arrange for pickup by certified hazardous waste personnel.[11]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Guide prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve storage_conditions Store in Tightly Sealed Container in a Cool, Dry, Well-Ventilated Place handle_dissolve->storage_conditions disp_collect Collect Waste in Labeled Containers handle_dissolve->disp_collect disp_store Store in Designated Area disp_collect->disp_store disp_dispose Dispose via Certified Hazardous Waste Personnel disp_store->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4,6-dimethoxy-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4,6-dimethoxy-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.